molecular formula C8H11NO B086761 2-(4-Aminophenyl)ethanol CAS No. 104-10-9

2-(4-Aminophenyl)ethanol

Cat. No.: B086761
CAS No.: 104-10-9
M. Wt: 137.18 g/mol
InChI Key: QXHDYMUPPXAMPQ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)ethanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409780. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)ethanol
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InChI

InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHDYMUPPXAMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7073066
Record name 4-Aminophenethyl alcohol
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Molecular Weight

137.18 g/mol
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CAS No.

104-10-9, 115341-06-5
Record name 2-(4-Aminophenyl)ethanol
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Record name 4-Aminophenethyl alcohol
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Record name Benzeneethanol, ar-amino-
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Record name 2-(4-Aminophenyl)ethanol
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Record name Benzeneethanol, 4-amino-
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Record name 4-Aminophenethyl alcohol
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Record name 2-(4-aminophenyl)ethanol
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Record name 4-AMINOPHENETHYL ALCOHOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Aminophenyl)ethanol: Chemical Properties, Structure, and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 2-(4-Aminophenyl)ethanol. Primarily recognized for its role as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), this document details its physicochemical characteristics, and provides illustrative experimental protocols for its synthesis and analysis. Furthermore, this guide elucidates the mechanism of action of PROTACs, the signaling pathway in which this compound plays a crucial role, and the general workflow for PROTAC development.

Chemical Properties and Structure

This compound, also known as 4-aminophenethyl alcohol, is a bifunctional organic compound containing both a primary aromatic amine and a primary alcohol functional group. These functionalities make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 104-10-9[1][2]
Molecular Formula C₈H₁₁NO[3][4]
Molecular Weight 137.18 g/mol [3][4]
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 107-110 °C[5]
Boiling Point 287.5 ± 15.0 °C at 760 mmHg[5]
Solubility Soluble in methanol.[6]
pKa 15.05 ± 0.10 (Predicted)[7]
Structural Information

The chemical structure of this compound is characterized by an ethanol group attached to a benzene ring at position 1, and an amino group at position 4.

IdentifierStringReference(s)
SMILES Nc1ccc(CCO)cc1[4]
InChI InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Reduction of 4-Nitrophenylethanol

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 4-nitrophenylethanol.

Materials:

  • 4-Nitrophenylethanol

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Ethanol or Methanol (solvent)

  • Hydrogen gas or a hydrogen donor (e.g., ammonium formate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus or reflux condenser

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-nitrophenylethanol in a suitable solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon or Raney Nickel to the solution.

  • If using hydrogen gas, connect the flask to a hydrogenation apparatus. Purge the system with nitrogen and then introduce hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.

  • Alternatively, if using a hydrogen donor like ammonium formate, add it to the reaction mixture and heat the solution to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used in the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Gravity filtration setup (funnel, fluted filter paper)

  • Ice bath

  • Vacuum filtration setup (Büchner funnel, filter paper, flask)

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid completely.[7] Keep the solution at or near its boiling point.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.[8]

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.[8]

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.[8]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the crystals under vacuum or in a desiccator to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Sample Preparation:

  • Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

¹H NMR Acquisition:

  • Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum on the same instrument.

  • Proton decoupling is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.

Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling constants to confirm the structure of this compound.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[9]

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis:

  • The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups present in this compound (e.g., O-H stretch, N-H stretch, C-N stretch, C-O stretch, and aromatic C-H bends).

Method Development:

  • A reverse-phase HPLC method is suitable for the analysis of this compound.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 230 nm or 280 nm).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 25-30 °C).

Sample Preparation:

  • Accurately weigh a small amount of the sample and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution.

  • Prepare working standards and sample solutions by diluting the stock solution to an appropriate concentration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation:

  • The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[10]

Role in Proteolysis Targeting Chimeras (PROTACs)

This compound has emerged as a critical component in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest.[11]

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome pathway is a major mechanism for regulated protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag a target protein with a polyubiquitin chain, marking it for destruction by the 26S proteasome.[4]

Ubiquitin_Proteasome_Pathway cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Conjugation E1->E2 AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase E2->E3 Ligation E2->E3 PolyUbTarget Polyubiquitinated Target Protein E3->PolyUbTarget Polyubiquitination E3->PolyUbTarget Ub Ubiquitin (Ub) Ub->E1 Activation ATP ATP ATP->E1 TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides RecycledUb Recycled Ub Proteasome->RecycledUb

Caption: The Ubiquitin-Proteasome Signaling Pathway.

PROTAC Mechanism of Action and Experimental Workflow

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[11] this compound is frequently incorporated into the linker component. The PROTAC acts as a bridge, bringing the POI and the E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the POI.

The development and evaluation of a PROTAC is a systematic process involving several key stages, from initial design and synthesis to cellular and in vivo testing.

PROTAC_Workflow cluster_Design Design & Synthesis cluster_InVitro In Vitro Evaluation cluster_Cellular Cellular Assays cluster_InVivo In Vivo Studies Select_Target 1. Select Target Protein (POI) & E3 Ligase Design_PROTAC 2. Design PROTAC (POI Ligand, Linker, E3 Ligase Ligand) Select_Target->Design_PROTAC Synthesize_PROTAC 3. Synthesize PROTAC Molecule Design_PROTAC->Synthesize_PROTAC Binding_Assay 4. Binding Assays (POI & E3 Ligase) Synthesize_PROTAC->Binding_Assay Ternary_Complex 5. Ternary Complex Formation Assay Binding_Assay->Ternary_Complex Ubiquitination_Assay 6. In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination_Assay Degradation_Assay 7. Cellular Degradation Assay (e.g., Western Blot, Proteomics) Ubiquitination_Assay->Degradation_Assay Phenotypic_Assay 8. Cellular Phenotypic Assays (e.g., Cell Viability, Apoptosis) Degradation_Assay->Phenotypic_Assay PK_PD 9. Pharmacokinetics (PK) & Pharmacodynamics (PD) Phenotypic_Assay->PK_PD Efficacy 10. In Vivo Efficacy Studies (Animal Models) PK_PD->Efficacy

Caption: General Experimental Workflow for PROTAC Development.

Conclusion

This compound is a chemical compound with well-defined properties and a straightforward synthetic route. Its significance in modern drug discovery, particularly as a linker in PROTAC technology, is substantial. This guide has provided a detailed overview of its chemical nature, practical experimental protocols, and its integral role in the ubiquitin-proteasome pathway, offering a valuable resource for researchers in the fields of chemistry and drug development. The continued exploration of molecules like this compound will undoubtedly fuel further innovation in targeted protein degradation and beyond.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)ethanol from p-Nitrophenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-aminophenyl)ethanol, a versatile intermediate in the pharmaceutical and materials science sectors. The primary focus is on the reduction of p-nitrophenylethanol, a common and efficient route to the target compound. This document details various synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.

Introduction

This compound, also known as 4-aminophenethyl alcohol, is a valuable building block in organic synthesis. Its unique structure, featuring both an amino group and a primary alcohol, allows for a wide range of chemical transformations, making it a key intermediate in the production of active pharmaceutical ingredients (APIs) and specialty polymers.[1][2] For instance, it has been utilized in the preparation of ordered poly(amide-ester)s and in the functionalization of graphene nanoplatelets.[3] The synthesis of this compound is of significant interest to researchers in drug development and materials science.

The most prevalent synthetic route to this compound involves the reduction of the nitro group of p-nitrophenylethanol. This transformation can be achieved through various methods, with catalytic hydrogenation being the most common and industrially preferred approach.[4] This guide will explore several effective reduction strategies.

Reaction Mechanism and Pathways

The core of the synthesis is the reduction of the aromatic nitro group in p-nitrophenylethanol to an amine. This transformation is a six-electron reduction. The general reaction is depicted below:

p-Nitrophenylethanol p-Nitrophenylethanol This compound This compound p-Nitrophenylethanol->this compound Reduction

Caption: General reaction scheme for the synthesis of this compound.

The reduction of aromatic nitro compounds can proceed through two main pathways. The direct pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. A parallel pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is subsequently reduced to the azo, hydrazo, and finally the amine product.[4] The choice of reducing agent and reaction conditions can influence the predominant pathway and the formation of byproducts.

Experimental Protocols

Several methods have been successfully employed for the reduction of p-nitrophenylethanol. Catalytic hydrogenation is often the method of choice due to its high efficiency and cleaner reaction profiles.[5] Other methods using metals in acidic media also provide effective alternatives.

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and highly effective method for the reduction of aromatic nitro compounds.[5][6]

Experimental Protocol:

  • Reactor Setup: In a suitable autoclave or hydrogenation vessel, add 20 g of p-nitrophenylethanol and 200 mL of ethanol.[7] To this suspension, add 2 g of 10% Pd/C catalyst.

  • Inerting the System: Seal the reactor and purge the system several times with nitrogen gas to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reactor, pressurizing it to 2 MPa.[7]

  • Reaction: Begin vigorous stirring and heat the mixture to 40°C.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 3 to 12 hours.[7]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting solid can be recrystallized from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure this compound.[7]

Catalytic Hydrogenation with Platinum-Tin Dioxide on Carbon (Pt-SnO2/C)

This method provides an alternative catalytic system for the reduction.

Experimental Protocol:

  • Reactor Setup: To a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 500 mL of methanol, 10 mL of 0.1 M hydrochloric acid, and 2 g of Pt-SnO2/C catalyst.[3]

  • Reaction Initiation: Heat the mixture to 68°C. Add 100 g of p-nitrophenylethanol to the reaction system.[3]

  • pH Adjustment: Adjust the pH of the reaction mixture to 7 using a 30% sodium hydroxide solution.[3]

  • Reaction Monitoring: Maintain the reflux at 68°C and monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Work-up: Once the starting material is consumed, filter the hot reaction mixture to remove the catalyst.

  • Isolation of Product: Cool the filtrate and recover the methanol by atmospheric distillation. Cool the remaining mixture to 20°C, add a suitable amount of water and a small amount of NaOH solution. The product can be isolated by freezing and vacuum drying to obtain this compound as a white solid.[3]

Reduction with Iron in Acidic Medium (Bechamp Reduction)

The use of iron metal in an acidic medium is a classic and cost-effective method for the reduction of aromatic nitro compounds.[8]

Experimental Protocol:

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrophenylethanol, ethanol, and a small amount of acetic acid or hydrochloric acid.

  • Addition of Iron: Heat the mixture to reflux and add iron powder portion-wise to control the exothermic reaction.

  • Reaction: Continue refluxing with vigorous stirring until the reaction is complete, as indicated by TLC.

  • Work-up: Cool the reaction mixture and filter to remove the iron and iron salts.

  • Isolation of Product: Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of this compound and related reductions of aromatic nitro compounds.

Table 1: Catalytic Hydrogenation Conditions for the Synthesis of this compound

CatalystSubstrateSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
Pt-SnO2/Cp-NitrophenylethanolMethanol68Atmospheric--[3]
Pd/Cp-NitrophenylethanolEthanol40212-[7]
CeO2, MnO, ZnO mixturep-NitrophenylethanolEthanol80Atmospheric398.3[7]
Raney Nickel2-(o-Nitrophenyl)ethanolMethanol800.85398.7[9]
5% Pd/C2-(4-Nitrophenyl)ethyl nitrateIsopropyl alcohol40---[7]

Table 2: Alternative Reduction Methods for Aromatic Nitro Compounds

Reducing AgentSubstrateSolventConditionsYield (%)Reference
Activated IronVarious aromatic nitro compounds--Good[10]
Fe/HClNitro compoundEthanolReflux-[8]
Zn/CaCl2Nitro compoundEthanol/WaterReflux-[8]
Sn/HCl9-Nitroanthracene--80[8]

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of this compound via catalytic hydrogenation.

cluster_reaction Reaction cluster_workup Work-up & Purification Reactor_Setup Reactor Setup (Substrate, Solvent, Catalyst) Inerting Inerting with N2 Reactor_Setup->Inerting Hydrogenation Hydrogenation (H2 pressure, Temperature, Stirring) Inerting->Hydrogenation Monitoring Reaction Monitoring (TLC) Hydrogenation->Monitoring Cooling_Venting Cooling and Venting Monitoring->Cooling_Venting Reaction Complete Catalyst_Filtration Catalyst Filtration Cooling_Venting->Catalyst_Filtration Solvent_Removal Solvent Removal Catalyst_Filtration->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: General experimental workflow for catalytic hydrogenation.

Chemical Transformation Pathway

This diagram shows the chemical structures involved in the transformation of p-nitrophenylethanol to this compound.

cluster_start p-Nitrophenylethanol cluster_end This compound start end start->end [H] (e.g., H2/Pd/C)

Caption: Chemical structures for the synthesis reaction.

Conclusion

The synthesis of this compound from p-nitrophenylethanol is a well-established and efficient process, crucial for the production of various fine chemicals and pharmaceutical intermediates. Catalytic hydrogenation stands out as the most effective and widely used method, offering high yields and clean reaction profiles. This guide provides researchers and drug development professionals with a detailed overview of the key synthetic methodologies, practical experimental protocols, and comparative data to facilitate their research and development activities in this area. The choice of the optimal synthetic route will depend on factors such as available equipment, cost of reagents, and desired scale of production.

References

2-(4-Aminophenyl)ethanol CAS 104-10-9 physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-(4-Aminophenyl)ethanol (CAS 104-10-9)

This technical guide provides a comprehensive overview of the core physical properties of this compound, also known as 4-Aminophenethyl alcohol, with the CAS number 104-10-9. This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] The information presented is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Core Physical and Chemical Properties

This compound is an organic compound featuring both an amino group and a hydroxyl group attached to a phenyl ring via a two-carbon ethyl chain.[2] This bifunctional nature makes it a versatile building block in organic synthesis.[1] Its physical state at room temperature is typically a white to off-white or light brown crystalline solid.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[4][5]
Molecular Weight 137.18 g/mol [4][5]
Melting Point 107-110 °C (lit.)[1][3][4][6][7]
Boiling Point 255 °C[1][3][6][7][8]
Density 1.0630 (rough estimate)[1][3][6][7][8]
Refractive Index 1.5470 (estimate)[1][3][6][7][8]
Solubility Soluble in methanol.[1][3][4][6][8][1][3][4][6][8]
Appearance Crystals; Light brown to brown.[1][3][4][1][3][4]
pKa 15.05 ± 0.10 (Predicted)[1][4]
Vapor Pressure 0.00115 mmHg at 25°C[7]
Flash Point 127.7°C[7]
CAS Registry Number 104-10-9[2][3][4][5][6][7]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in publicly accessible literature. The presented values are typically found in chemical supplier catalogs and databases.[4][6][7] These values are generally determined using well-established, standardized methodologies.

For instance, melting points are commonly determined using techniques such as capillary melting point apparatus (Thiele tube or digital instruments). Boiling point determination at atmospheric pressure is often carried out by distillation. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available in various databases and provide structural confirmation.[5][9][10][11] The synthesis of 4-aminophenethyl alcohol from p-nitrophenylethanol has been described, involving the reduction of the nitro group.[3]

Visualizing Experimental Workflow

The following diagram illustrates a generalized logical workflow for the characterization of the physical properties of a chemical compound like this compound.

G cluster_0 Characterization Workflow A Sample Acquisition (CAS 104-10-9) B Visual Inspection (Color, Form) A->B C Melting Point Determination A->C D Boiling Point Determination A->D E Solubility Testing (e.g., in Methanol) A->E F Spectroscopic Analysis (NMR, IR, MS) A->F G Data Compilation & Analysis B->G C->G D->G E->G F->G H Technical Data Sheet Generation G->H

References

An In-depth Technical Guide to the Molecular Structure and Spectroscopy of 2-(4-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and spectroscopic properties of 2-(4-Aminophenyl)ethanol (CAS No. 104-10-9), a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds. This document consolidates spectroscopic data from various analytical techniques, including Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data summaries, and visual representations of its structure and analytical workflows are presented to support research and development activities.

Molecular Structure and Conformational Analysis

This compound, also known as p-aminophenethyl alcohol, possesses a flexible ethyl alcohol side chain attached to an aminophenyl ring. This flexibility gives rise to multiple stable conformers, primarily dictated by the orientation of the hydroxyl (-OH) group relative to the phenyl ring and the rotation around the C-C bond of the side chain.

Computational studies, supported by experimental data from supersonic jet spectroscopy, have identified several low-energy conformers. The most stable conformer is characterized by a gauche orientation of the O-C-C-C backbone, where the hydroxyl group is directed towards the π-electron system of the benzene ring, forming an intramolecular OH/π hydrogen bond. This interaction plays a crucial role in stabilizing the molecule's preferred geometry. Other conformers, such as the anti form where the hydroxyl group is directed away from the ring, are higher in energy.

Below is a DOT script representation of the chemical structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound FTIR FT-IR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman NMR NMR Spectroscopy Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis Structure Molecular Structure Elucidation FTIR->Structure Purity Purity Assessment FTIR->Purity Raman->Structure NMR->Structure NMR->Purity UVVis->Structure Conformation Conformational Analysis data_relationship cluster_structure Molecular Information cluster_technique Spectroscopic Technique FunctionalGroups Functional Groups Bonding Bonding Environment Conjugation Electronic Conjugation Conformation Conformation FTIR FT-IR FTIR->FunctionalGroups Raman Raman Raman->FunctionalGroups Raman->Bonding Raman->Conformation NMR NMR NMR->Bonding UVVis UV-Vis UVVis->Conjugation

Navigating the Solubility Landscape of 4-Aminophenethyl Alcohol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-aminophenethyl alcohol (also known as 2-(4-aminophenyl)ethanol) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction optimization, purification, formulation development, and drug delivery. While specific quantitative data for 4-aminophenethyl alcohol is not extensively available in public literature, this guide synthesizes known qualitative information and provides a comparative analysis based on structurally similar compounds. Furthermore, it details a robust experimental protocol for the precise determination of its solubility.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-aminophenethyl alcohol, the presence of a polar amino group (-NH2) and a hydroxyl group (-OH) allows for hydrogen bonding, while the aromatic phenyl ring contributes to van der Waals forces and potential pi-pi stacking interactions. Consequently, its solubility is expected to be significant in polar protic and polar aprotic solvents, and lower in non-polar solvents.

Predicted and Known Solubility Profile

Direct, quantitative solubility data for 4-aminophenethyl alcohol is sparse. However, based on its chemical structure and information for analogous compounds such as 4-aminophenol and phenethylamine, a qualitative and estimated quantitative solubility profile can be constructed. It is known to be soluble in methanol and slightly soluble in water. The following table summarizes the expected and known solubility of 4-aminophenethyl alcohol and its structural analogs in a range of common organic solvents.

Solvent ClassSolvent4-Aminophenethyl Alcohol (Predicted/Known)4-Aminophenol (Known)[1][2][3]Phenethylamine (Known)[4][5][6]
Polar Protic MethanolSolubleSolubleSoluble (638.1 g/L)[5]
EthanolSolubleSlightly Soluble (4.5 g/100 mL)[2]Very Soluble (801.89 g/L)[5]
WaterSlightly SolubleModerately Soluble (1.5 g/100 mL)[1]Soluble[4][6]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very Soluble (Predicted)Very Soluble-
AcetoneSoluble (Predicted)Soluble (12 g/100 mL)[2]-
AcetonitrileSoluble (Predicted)Soluble (23 g/100 mL)[2]-
Ethyl AcetateModerately Soluble (Predicted)Soluble (15 g/100 mL)[2]-
Non-Polar TolueneSlightly Soluble (Predicted)Slightly Soluble (0.8 g/100 mL)[2]-
Diethyl EtherSlightly Soluble (Predicted)Slightly Soluble (1.2 g/100 mL)[2]Very Soluble
HexaneInsoluble (Predicted)--
ChloroformInsoluble (Predicted)Negligible[1]Soluble
BenzeneInsoluble (Predicted)Negligible[1]-
Carbon Tetrachloride--Soluble[4]

Disclaimer: The predicted solubility values are estimations based on chemical structure and data from similar compounds and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of 4-aminophenethyl alcohol in an organic solvent at a specific temperature, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of 4-aminophenethyl alcohol in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • 4-Aminophenethyl alcohol (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 4-aminophenethyl alcohol to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours to ensure the concentration has plateaued).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Analysis:

    • Prepare a series of standard solutions of 4-aminophenethyl alcohol of known concentrations in the same solvent.

    • Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve of absorbance/peak area versus concentration.

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the standard curve.

    • Analyze the diluted sample solution under the same conditions as the standards.

  • Calculation of Solubility:

    • Using the standard curve, determine the concentration of 4-aminophenethyl alcohol in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 4-aminophenethyl alcohol in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess agitate Agitate at constant temp add_excess->agitate settle Allow solid to settle agitate->settle sample Withdraw & filter supernatant settle->sample analyze Analyze samples & standards (HPLC/UV-Vis) sample->analyze prepare_standards Prepare standard solutions prepare_standards->analyze calculate Calculate solubility analyze->calculate

References

An In-depth Technical Guide to 4-Aminophenethyl Alcohol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenethyl alcohol, a significant synthetic intermediate, possesses a rich history intertwined with the broader exploration of phenethylamines. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of 4-aminophenethyl alcohol. Detailed experimental protocols for both historical and contemporary synthetic methods are presented, alongside a summary of its key quantitative data. This document serves as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering insights into the evolution of its preparation and its role as a versatile building block in the chemical sciences.

Introduction

4-Aminophenethyl alcohol, also known as 2-(4-aminophenyl)ethanol, is an aromatic amino alcohol that has found utility as a precursor in the synthesis of various organic molecules. Its structure, featuring a phenethylamine backbone with a hydroxyl group on the ethyl side chain and an amino group in the para position of the benzene ring, imparts it with versatile reactivity. This guide delves into the historical context of its discovery, tracing its origins through the chemical literature, and provides a detailed examination of its synthesis and properties.

Discovery and Historical Context

The definitive first synthesis of 4-aminophenethyl alcohol is documented in the comprehensive historical archives of organic chemistry. The Beilstein Registry Number (BRN) for this compound is 907205, which points to its early characterization in the scientific literature. While the broader class of phenethylamines was investigated in the late 19th century, specific details on the initial preparation of this particular substituted variant emerged in the early 20th century.

The primary historical method for the synthesis of 4-aminophenethyl alcohol involved the reduction of a nitro-substituted precursor. This approach was a common strategy during this era for the preparation of aromatic amines. The specific precursor, 4-nitrophenethyl alcohol, could be obtained through various methods, including the nitration of phenethyl alcohol or the reduction of 4-nitrophenylacetic acid derivatives.

Chemical Properties and Data Presentation

A summary of the key physical and chemical properties of 4-aminophenethyl alcohol is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Melting Point 107-110 °C
Boiling Point 255 °C (estimated)[1]
CAS Number 104-10-9[1]
Beilstein Registry Number 907205
Appearance Light brown to brown crystals[1]
Solubility Soluble in methanol[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of 4-aminophenethyl alcohol, covering both historical and modern methodologies.

Historical Synthesis: Reduction of 4-Nitrophenethyl Alcohol

The foundational synthesis of 4-aminophenethyl alcohol relied on the chemical reduction of 4-nitrophenethyl alcohol. While the precise reagents and conditions varied among early reports, a general protocol can be outlined as follows:

Objective: To synthesize 4-aminophenethyl alcohol by the reduction of 4-nitrophenethyl alcohol.

Materials:

  • 4-Nitrophenethyl alcohol

  • Reducing agent (e.g., tin (II) chloride, iron in acidic medium, or catalytic hydrogenation with early catalysts like palladium on carbon)

  • Hydrochloric acid (for use with metal reductants)

  • Sodium hydroxide or other base for neutralization

  • Organic solvent (e.g., ethanol, diethyl ether)

  • Water

Procedure:

  • A solution of 4-nitrophenethyl alcohol in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel.

  • If using a metal reductant like tin or iron, the reaction mixture is acidified with hydrochloric acid.

  • The reducing agent is added portion-wise to the solution of the nitro compound, often with stirring and temperature control to manage the exothermic reaction.

  • The reaction is monitored for the disappearance of the starting material (e.g., by color change or early chromatographic techniques).

  • Upon completion, the reaction mixture is worked up. This typically involves filtering off the metal salts and neutralizing the excess acid with a base, such as sodium hydroxide, to precipitate the free amine.

  • The crude 4-aminophenethyl alcohol is then extracted into an organic solvent.

  • The solvent is removed by distillation or evaporation to yield the crude product.

  • Purification is achieved by recrystallization from a suitable solvent to afford the final product.

Modern Synthesis: Catalytic Hydrogenation of 4-Nitrophenethyl Alcohol

Contemporary methods for the synthesis of 4-aminophenethyl alcohol often employ catalytic hydrogenation for its efficiency, selectivity, and cleaner reaction profile.

Objective: To synthesize 4-aminophenethyl alcohol via the catalytic hydrogenation of 4-nitrophenethyl alcohol.

Materials:

  • 4-Nitrophenethyl alcohol

  • Catalyst (e.g., 5-10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂))

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

  • Hydrogen gas source (hydrogenator or balloon)

  • Filtration apparatus (e.g., Celite or a similar filter aid)

Procedure:

  • In a hydrogenation flask, 4-nitrophenethyl alcohol is dissolved in a suitable solvent such as methanol.

  • A catalytic amount of Palladium on Carbon (e.g., 5 mol%) is carefully added to the solution.

  • The flask is connected to a hydrogen gas source and the atmosphere is purged with hydrogen.

  • The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.

  • Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 4-aminophenethyl alcohol.

  • The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Synthesis Pathway of 4-Aminophenethyl Alcohol

The following diagram illustrates the common synthetic route to 4-aminophenethyl alcohol from 4-nitrophenethyl alcohol.

G Synthesis of 4-Aminophenethyl Alcohol 4-Nitrophenethyl_alcohol 4-Nitrophenethyl Alcohol 4-Aminophenethyl_alcohol 4-Aminophenethyl Alcohol 4-Nitrophenethyl_alcohol->4-Aminophenethyl_alcohol Reduction (e.g., H₂, Pd/C)

Caption: General synthesis route to 4-aminophenethyl alcohol.

Experimental Workflow for Catalytic Hydrogenation

The logical flow of the modern synthetic protocol is depicted in the diagram below.

G Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-Nitrophenethyl Alcohol in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with Hydrogen add_catalyst->purge hydrogenate Stir under H₂ Atmosphere purge->hydrogenate monitor Monitor Reaction (TLC/GC) hydrogenate->monitor filter Filter Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Recrystallize (optional) concentrate->purify Final_Product Final_Product purify->Final_Product Pure 4-Aminophenethyl Alcohol

Caption: Step-by-step workflow for the synthesis.

Conclusion

4-Aminophenethyl alcohol holds a modest yet significant place in the history of organic synthesis. Its preparation, evolving from classical reduction methods to more efficient catalytic hydrogenations, reflects the broader advancements in synthetic chemistry. This guide has provided a detailed historical and technical overview of this compound, intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences. The presented data and protocols offer a solid foundation for its use in further research and development endeavors.

References

An In-depth Technical Guide to the Potential Reactive Sites of 2-(4-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Aminophenyl)ethanol, a bifunctional organic molecule, presents a versatile scaffold for chemical synthesis and plays a crucial role as a building block in the development of pharmaceuticals and other advanced materials.[1][2] Its unique structure, featuring a primary aromatic amine, a primary alcohol, and an activated aromatic ring, offers multiple avenues for chemical modification. This guide provides a comprehensive analysis of the principal reactive sites of this compound, detailing potential reactions, and offering exemplary experimental protocols. Furthermore, this document elucidates its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its reactivity.

PropertyValueReference
Molecular Formula C₈H₁₁NOChemicalBook
Molecular Weight 137.18 g/mol ChemicalBook
Melting Point 107-110 °C[3][4]
Boiling Point 255 °C (predicted)[3]
pKa (predicted) 15.05 (hydroxyl proton)[1][3]
Solubility Soluble in methanol[3]

Principal Reactive Sites

This compound possesses three primary centers of reactivity: the primary amino group, the primary alcohol group, and the aromatic benzene ring. The interplay of these functional groups dictates the molecule's chemical behavior and synthetic utility.

The Primary Amino Group (-NH₂)

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile and a weak base. The basicity of the amino group is influenced by the electron-donating character of the ethyl alcohol substituent on the aromatic ring.[2][5][6]

Key Reactions:

  • Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and the construction of various pharmaceutical intermediates.

  • Alkylation: The nucleophilic nitrogen can be alkylated by alkyl halides. However, this reaction can be challenging to control, often leading to polyalkylation.

  • Diazotization: In the presence of nitrous acid, the primary aromatic amine can be converted into a diazonium salt, a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

The Primary Alcohol Group (-OH)

The hydroxyl group is a versatile functional group that can act as a nucleophile or be converted into a good leaving group. Its predicted pKa of around 15.05 suggests it is a weak acid, comparable to other benzyl alcohols.[1][3] The acidity can be influenced by substituents on the aromatic ring.[7][8][9][10]

Key Reactions:

  • Esterification: The alcohol undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents.

  • Etherification (Williamson Ether Synthesis): After deprotonation to form an alkoxide, the alcohol can react with an alkyl halide to form an ether.

The Aromatic Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino group and the ethyl alcohol group. Both are ortho-, para-directing groups, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups.

Key Reactions:

  • Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring.

  • Nitration: Introduction of a nitro group (-NO₂) onto the ring.

  • Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the ring.

  • Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups onto the ring.

Experimental Protocols

The following are detailed, illustrative protocols for key reactions at the primary reactive sites of this compound.

N-Acylation of the Amino Group

This protocol describes the synthesis of N-(4-(2-hydroxyethyl)phenyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

O-Esterification of the Alcohol Group

This protocol describes the synthesis of 2-(4-aminophenyl)ethyl acetate.

Materials:

  • This compound

  • Acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of acetic acid (used as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Role in Proteolysis Targeting Chimeras (PROTACs)

This compound has emerged as a valuable linker component in the design of PROTACs.[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[11][12]

The this compound moiety can be incorporated into the linker that connects the POI-binding ligand to the E3 ligase-binding ligand. The amino and alcohol groups provide convenient handles for chemical conjugation. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[13][14][15][16][17]

Visualizations

Diagram of Potential Reactive Sites

Reactive_Sites cluster_molecule This compound cluster_sites Potential Reactive Sites mol amino Primary Amino Group (-NH2) mol->amino Nucleophilic Attack Acylation, Alkylation hydroxyl Primary Alcohol Group (-OH) mol->hydroxyl Nucleophilic Attack/Acidity Esterification, Etherification ring Aromatic Ring mol->ring Electrophilic Substitution Halogenation, Nitration

Caption: Key reactive sites on the this compound molecule.

Experimental Workflow for N-Acylation

Acylation_Workflow start Start: Dissolve this compound in DCM add_pyridine Add Pyridine and Cool to 0 °C start->add_pyridine add_anhydride Add Acetic Anhydride Dropwise add_pyridine->add_anhydride react Stir at Room Temperature (4-6h) Monitor by TLC add_anhydride->react workup Workup: - Dilute with DCM - Wash with HCl, NaHCO3, Brine react->workup dry Dry Organic Layer (MgSO4) and Concentrate workup->dry purify Purify Product: Recrystallization or Chromatography dry->purify end End: N-acetylated Product purify->end

Caption: A generalized workflow for the N-acylation of this compound.

Signaling Pathway: Role as a PROTAC Linker

PROTAC_Pathway cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 PROTAC PROTAC (with this compound linker) PROTAC->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Ub_POI Polyubiquitinated Target Protein POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: The role of a this compound-containing PROTAC in targeted protein degradation.

References

Navigating the Stability of 2-(4-Aminophenyl)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(4-Aminophenyl)ethanol (CAS 104-10-9), a versatile intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound in their work.

Core Stability and Storage Recommendations

This compound is a crystalline solid that exhibits sensitivity to environmental factors, primarily air. Proper storage is crucial to prevent degradation and maintain its chemical purity.

Key Storage Conditions:

  • Atmosphere: Due to its air-sensitive nature, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][2][3]

  • Temperature: It is recommended to store the compound in a cool, dry place.[1][2][4] Some sources specify room temperature.[4]

  • Container: Containers should be tightly closed to prevent exposure to air and moisture.[1][2][3]

  • Light: The compound should be kept in a dark place to prevent potential photodegradation.[4]

Incompatible Materials: To prevent chemical reactions and degradation, avoid storing this compound with the following:

  • Strong oxidizing agents[1][2]

  • Acid anhydrides[1]

  • Acid chlorides[1]

A summary of the recommended storage and handling conditions is provided in Table 1.

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationaleCitations
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).Air-sensitive; prevents oxidation.[1][2][3]
Temperature Cool, dry place; Room temperature.Minimizes thermal degradation.[1][2][4]
Light Keep in a dark place.Prevents photodegradation.[4]
Container Tightly closed container.Prevents exposure to air and moisture.[1][2][3]
Ventilation Store in a well-ventilated area.General laboratory safety.[1][2]
Incompatibilities Strong oxidizing agents, acid anhydrides, acid chlorides.To avoid vigorous and unwanted chemical reactions.[1]

Potential Degradation Pathways

A significant degradation reaction at elevated temperatures (200–260°C) is thermal dehydration, leading to the formation of 4-aminostyrene.[5] Other likely degradation pathways include oxidation of the aminophenyl group and reactions of the ethanol side chain.

DegradationPathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_dehydration Thermal Degradation cluster_photodegradation Photolytic Degradation main This compound ox_products Oxidized Products (e.g., nitroso, nitro compounds, polymeric materials) main->ox_products Oxidizing agents (e.g., H₂O₂), Air dehydration_product 4-Aminostyrene main->dehydration_product High Temperature (200-260°C) photo_products Various Photodegradants main->photo_products UV/Vis Light ExperimentalWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (e.g., 105°C, solid) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc HPLC Analysis with PDA Detector acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc purity Peak Purity Assessment hplc->purity identification Identification of Degradants (e.g., LC-MS) purity->identification

References

An In-depth Technical Guide to 2-(4-Aminophenyl)ethanol: Synonyms, Properties, and Key Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)ethanol, a versatile bifunctional molecule of significant interest in chemical synthesis and materials science. This document details its nomenclature, physicochemical properties, and key experimental protocols for its application in the synthesis of valuable chemical entities.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names across chemical literature and commercial databases. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing. The compound is systematically identified by its CAS Registry Number, 104-10-9, ensuring unambiguous identification.[1][2][3]

The structural and naming information for this compound is summarized below:

  • IUPAC Name: this compound[3][4]

  • CAS Number: 104-10-9[1][2][3]

  • Molecular Formula: C₈H₁₁NO[1][3][5]

  • Molecular Weight: 137.18 g/mol [3]

  • InChI Key: QXHDYMUPPXAMPQ-UHFFFAOYSA-N[3]

  • SMILES: C1=CC(=CC=C1CCO)N[3]

A comprehensive list of common synonyms and alternative names is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

Synonym/Alternative Name
4-Aminophenethyl alcohol[2][3]
p-Aminophenethyl alcohol[3]
4-(2-Hydroxyethyl)aniline[3]
p-(2-Hydroxyethyl)aniline[1]
Benzeneethanol, 4-amino-[1][3]
2-(p-Aminophenyl)ethanol[3]
p-Aminophenylethanol[3]
2-(4-Aminophenyl)ethyl alcohol[1][2]
Phenethyl alcohol, p-amino-[1]

The following diagram illustrates the relationship between the primary identifiers and a selection of common synonyms for this compound.

Synonyms cluster_identifiers Primary Identifiers cluster_synonyms Common Synonyms This compound This compound CAS: 104-10-9 CAS: 104-10-9 This compound->CAS: 104-10-9 IUPAC Name IUPAC Name This compound->IUPAC Name InChI Key InChI Key This compound->InChI Key SMILES SMILES This compound->SMILES 4-Aminophenethyl alcohol 4-Aminophenethyl alcohol This compound->4-Aminophenethyl alcohol p-Aminophenethyl alcohol p-Aminophenethyl alcohol This compound->p-Aminophenethyl alcohol 4-(2-Hydroxyethyl)aniline 4-(2-Hydroxyethyl)aniline This compound->4-(2-Hydroxyethyl)aniline Benzeneethanol, 4-amino- Benzeneethanol, 4-amino- This compound->Benzeneethanol, 4-amino- This compound This compound IUPAC Name->this compound QXHDYMUPPXAMPQ-UHFFFAOYSA-N QXHDYMUPPXAMPQ-UHFFFAOYSA-N InChI Key->QXHDYMUPPXAMPQ-UHFFFAOYSA-N C1=CC(=CC=C1CCO)N C1=CC(=CC=C1CCO)N SMILES->C1=CC(=CC=C1CCO)N

Nomenclature and Identifiers for this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point107-110 °C
Boiling Point287.5 ± 15.0 °C at 760 mmHg
Density1.1 ± 0.1 g/cm³
SolubilitySoluble in methanol

Key Synthetic Applications and Experimental Protocols

This compound serves as a valuable building block in organic synthesis due to its dual functionality, possessing both a primary aromatic amine and a primary alcohol. This allows for a range of chemical transformations, making it a precursor to monomers for polymerization and a reagent for surface functionalization of materials.

Synthesis of 4-Aminostyrene via Dehydration

4-Aminostyrene is a key monomer in the production of various polymers and copolymers. One synthetic route to 4-aminostyrene involves the dehydration of this compound.

Experimental Protocol:

A detailed protocol for the synthesis of 4-aminostyrene from this compound is as follows:

  • Reactant Preparation: In a reaction vessel suitable for high-temperature reactions, combine 9.2 g of this compound with 8.8 g of potassium hydroxide (KOH).

  • Dehydration Reaction: Heat the mixture under a nitrogen atmosphere at a reduced pressure (approximately 6 mm Hg) using a Bunsen burner. The dehydration of the alcohol to the corresponding alkene will occur at elevated temperatures.

  • Product Collection: The product, 4-aminostyrene, will distill from the reaction mixture. Collect the distillate in a receiving flask cooled with a dry ice-acetone bath.

  • Extraction and Purification: Dissolve the collected distillate in diethyl ether. Dry the ethereal solution over solid KOH and then filter.

  • Isolation: Evaporate the ether from the filtrate to yield 4-aminostyrene. The final product can be characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. A typical yield for this procedure is approximately 6.4 g.

The following diagram outlines the workflow for this synthesis:

Dehydration_Workflow cluster_reactants Reactant Preparation cluster_reaction Dehydration cluster_collection Product Collection cluster_purification Purification cluster_isolation Isolation Combine this compound and KOH Combine this compound and KOH Heat under N₂ at reduced pressure Heat under N₂ at reduced pressure Combine this compound and KOH->Heat under N₂ at reduced pressure Distill and collect in cold trap Distill and collect in cold trap Heat under N₂ at reduced pressure->Distill and collect in cold trap Dissolve in ether Dissolve in ether Distill and collect in cold trap->Dissolve in ether Dry over KOH Dry over KOH Dissolve in ether->Dry over KOH Filter Filter Dry over KOH->Filter Evaporate ether Evaporate ether Filter->Evaporate ether Obtain 4-Aminostyrene Obtain 4-Aminostyrene Evaporate ether->Obtain 4-Aminostyrene

Workflow for the Synthesis of 4-Aminostyrene
Preparation of Poly(amide-ester)s via Polycondensation

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of poly(amide-ester)s through polycondensation with dicarboxylic acids or their derivatives. This class of polymers combines the properties of both polyesters and polyamides.

Representative Experimental Protocol:

The following is a general procedure for the polycondensation of an aminoalcohol with a dicarboxylic acid:

  • Monomer Preparation: In a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge equimolar amounts of this compound and a selected dicarboxylic acid (e.g., adipic acid, sebacic acid).

  • Polycondensation: Heat the mixture under a continuous flow of nitrogen. The reaction is typically carried out in the melt or in a high-boiling solvent. The temperature is gradually increased to facilitate the esterification and amidation reactions and to drive the removal of the condensation byproduct (water).

  • Polymer Isolation: Once the desired degree of polymerization is achieved (as indicated by an increase in viscosity), the reaction is cooled. The resulting poly(amide-ester) is then isolated.

  • Purification: The polymer is purified by precipitation from a suitable solvent into a non-solvent to remove unreacted monomers and oligomers.

  • Drying: The purified polymer is dried under vacuum to remove residual solvents.

The logical relationship in this polycondensation process is depicted below:

Polycondensation This compound This compound Reacts with Reacts with This compound->Reacts with Dicarboxylic Acid Dicarboxylic Acid Poly(amide-ester) Poly(amide-ester) Water Water Reacts with->Dicarboxylic Acid Forms Amide and Ester Linkages Forms Amide and Ester Linkages Reacts with->Forms Amide and Ester Linkages Forms Amide and Ester Linkages->Poly(amide-ester) produces Forms Amide and Ester Linkages->Water byproduct Graphene_Functionalization cluster_dispersion Dispersion cluster_reaction Functionalization cluster_reduction Optional Reduction cluster_purification Purification cluster_drying Drying Disperse Graphene Oxide in Solvent Disperse Graphene Oxide in Solvent Add this compound Add this compound Disperse Graphene Oxide in Solvent->Add this compound Heat to facilitate reaction Heat to facilitate reaction Add this compound->Heat to facilitate reaction Add reducing agent (e.g., hydrazine) Add reducing agent (e.g., hydrazine) Heat to facilitate reaction->Add reducing agent (e.g., hydrazine) Centrifuge and wash repeatedly Centrifuge and wash repeatedly Add reducing agent (e.g., hydrazine)->Centrifuge and wash repeatedly Freeze-dry or vacuum oven Freeze-dry or vacuum oven Centrifuge and wash repeatedly->Freeze-dry or vacuum oven Obtain Functionalized Graphene Obtain Functionalized Graphene Freeze-dry or vacuum oven->Obtain Functionalized Graphene

References

In-Depth Technical Guide: Health and Safety Data for Handling 2-(4-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data currently available for 2-(4-Aminophenyl)ethanol (CAS No. 104-10-9). The information is intended to support risk assessment and ensure safe handling practices in a laboratory and drug development setting.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104-10-9[1]
Molecular Formula C₈H₁₁NO[2][3]
Molecular Weight 137.18 g/mol [2][3]
Appearance Light brown to brown crystals[3]
Melting Point 107-110 °C (lit.)[3]
Boiling Point 255 °C[3]
Solubility Soluble in methanol.[3]
Synonyms 4-Aminophenethyl alcohol, p-Aminophenethyl alcohol[1][4]

Table 2: Summary of Known Hazards for this compound

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statements
Skin Corrosion/Irritation Causes skin irritation.GHS07WarningH315
Serious Eye Damage/Irritation Causes serious eye irritation.GHS07WarningH319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.GHS07WarningH335

Source:[1][2][4]

Hazard Identification and Handling Precautions

This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation[1][2][4].

2.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if working in a poorly ventilated area.

2.2. Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area[1][2].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is sensitive to air and should be stored under an inert atmosphere[2]. Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides[1].

2.3. First Aid Measures

  • After Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1][2].

  • After Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[1][2].

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2].

  • After Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[1].

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. The following are detailed methodologies for key experiments relevant to the known hazards of this compound.

3.1. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

  • Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

  • Test Animal: Albino rabbit.

  • Procedure:

    • Approximately 24 hours before the test, a small area of the animal's dorsal skin is clipped free of fur.

    • A 0.5 g amount of the test substance (moistened with a small amount of water if solid) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and occlusive dressing.

    • The exposure duration is typically 4 hours.

    • After exposure, the residual test substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the effects are persistent.

    • The severity of the skin reactions is scored according to a standardized grading system.

3.2. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

  • Objective: To assess the potential of a substance to produce irritation or corrosion in the eye.

  • Test Animal: Albino rabbit.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • The eyelids are gently held together for about one second.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

    • The severity of the ocular lesions is scored using a standardized system.

3.3. Acute Inhalation Toxicity (Based on OECD Guideline 403)

  • Objective: To determine the health hazards likely to arise from short-term exposure to a substance by inhalation.

  • Test Animal: Rat (preferred).

  • Procedure:

    • Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours.

    • Multiple concentration groups are used to determine a concentration-response relationship.

    • During and after exposure, animals are observed for clinical signs of toxicity.

    • Body weight is recorded at regular intervals.

    • The observation period is typically 14 days.

    • At the end of the study, a gross necropsy is performed on all animals.

Visualizations

4.1. Experimental and Logical Workflows

G cluster_0 In Vitro & In Silico Assessment cluster_1 In Vivo Confirmatory Testing (if necessary) QSAR QSAR Analysis (Structure-Activity Relationship) OECD_403 Acute Inhalation Toxicity (OECD 403) QSAR->OECD_403 If inhalation exposure is likely InVitro_Skin In Vitro Skin Irritation/Corrosion Test (e.g., Reconstructed Human Epidermis) OECD_404 Acute Dermal Irritation/Corrosion (OECD 404) InVitro_Skin->OECD_404 If results are inconclusive InVitro_Eye In Vitro Eye Irritation Test (e.g., BCOP, ICE) OECD_405 Acute Eye Irritation/Corrosion (OECD 405) InVitro_Eye->OECD_405 If results are inconclusive Data_Analysis Hazard Classification & Risk Assessment OECD_404->Data_Analysis OECD_405->Data_Analysis OECD_403->Data_Analysis Start Chemical Substance: This compound Start->QSAR Start->InVitro_Skin Start->InVitro_Eye

Workflow for Chemical Safety Assessment

4.2. Postulated Signaling Pathway for Toxicity

The precise signaling pathways for this compound have not been elucidated. However, based on its structure as an aromatic amine and an ethanolamine, a plausible toxicity pathway can be proposed. Aromatic amines are known to undergo metabolic activation to reactive intermediates that can cause cellular damage, while high concentrations of some alcohols can induce oxidative stress.

G cluster_0 Metabolic Activation cluster_1 Cellular Stress Response cluster_2 Adverse Cellular Outcomes Compound This compound Metabolism Hepatic Metabolism (e.g., Cytochrome P450) Compound->Metabolism Reactive_Intermediate Reactive Metabolites (e.g., N-hydroxy, quinone-imine) Metabolism->Reactive_Intermediate ROS Increased Reactive Oxygen Species (ROS) Reactive_Intermediate->ROS GSH_Depletion Glutathione (GSH) Depletion Reactive_Intermediate->GSH_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction GSH_Depletion->Mitochondrial_Dysfunction Inflammation Inflammatory Response Mitochondrial_Dysfunction->Inflammation Apoptosis Apoptosis / Necrosis Mitochondrial_Dysfunction->Apoptosis Tissue_Damage Tissue Irritation/Damage (Skin, Eyes, Respiratory Tract) Inflammation->Tissue_Damage Apoptosis->Tissue_Damage

Postulated Toxicity Pathway

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals. Users are responsible for ensuring compliance with all applicable health and safety regulations.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utilization of 2-(4-Aminophenyl)ethanol-Based Polyamide-Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a polyamide-ester utilizing 2-(4-aminophenyl)ethanol and isophthaloyl chloride via low-temperature solution polycondensation. It includes comprehensive application notes, characterization data, and potential applications in the biomedical field, particularly for drug delivery. The inherent biocompatibility and degradability of poly(ester amide)s, combined with the structural features imparted by aromatic monomers, make these polymers promising candidates for advanced therapeutic systems.[1][2]

Introduction

Polyamide-esters (PEAs) are a class of polymers that uniquely combine the desirable properties of both polyamides and polyesters. The amide linkages contribute to high thermal stability and mechanical strength, while the ester groups can impart biodegradability and flexibility.[1] The incorporation of aromatic monomers, such as this compound, can further enhance the thermal and mechanical properties of the resulting polymer.[3] These characteristics make aromatic PEAs attractive for a range of applications, including as advanced materials and in the biomedical field for applications like tissue engineering and controlled drug delivery.[1][2] The synthesis of PEAs can be achieved through various methods, including interfacial polycondensation and solution polycondensation.[3] Low-temperature solution polycondensation is a particularly useful technique for preparing high molecular weight aromatic polyamides and polyamide-esters under mild reaction conditions.[4][5]

Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol details the synthesis of a polyamide-ester from this compound and isophthaloyl chloride.

2.1. Materials and Reagents

  • This compound (purity >98%)

  • Isophthaloyl chloride (purity >99%)[6]

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Triethylamine (TEA), anhydrous

  • Methanol

  • Deionized water

2.2. Equipment

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt bath)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

2.3. Monomer and Solvent Purification

  • This compound: If necessary, recrystallize from a suitable solvent such as a mixture of toluene and ethanol to achieve high purity. Dry the purified crystals under vacuum.

  • Isophthaloyl chloride: Purify by recrystallization from a C6-C10 aliphatic hydrocarbon solvent, such as hexane, followed by cooling to -20°C to +20°C.[7] Alternatively, vacuum distillation can be used. Handle with care in a fume hood due to its reactivity and toxicity.

  • N-Methyl-2-pyrrolidone (NMP): Dry over calcium hydride and distill under reduced pressure. Store over molecular sieves.

  • Triethylamine (TEA): Reflux over potassium hydroxide pellets and then distill. Store over potassium hydroxide.

2.4. Polymerization Procedure

  • Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, dissolve a specific molar quantity of this compound in anhydrous NMP.

  • Add a stoichiometric equivalent of anhydrous triethylamine (TEA) to the reaction mixture to act as an acid acceptor.

  • Cool the flask to 0°C using a low-temperature bath.

  • In the dropping funnel, prepare a solution of an equimolar amount of isophthaloyl chloride in anhydrous NMP.

  • Add the isophthaloyl chloride solution dropwise to the stirred solution of this compound and TEA over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.

2.5. Polymer Isolation and Purification

  • Precipitate the polymer by pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol or water, with vigorous stirring.

  • Collect the fibrous or powdered polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and salts (triethylamine hydrochloride).

  • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization of the Polyamide-Ester

The structure and properties of the synthesized polyamide-ester can be characterized using various analytical techniques.

3.1. Spectroscopic Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide and ester linkages. Expected characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), C=O stretching of the ester (around 1730 cm⁻¹), and C-O stretching (around 1250 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure of the polymer. The spectra can confirm the incorporation of both monomers into the polymer chain and provide information on the polymer's microstructure.[8][9][10][11]

3.2. Molecular Weight Determination

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Inherent Viscosity: Measured in a suitable solvent (e.g., NMP or DMAc) at a specific concentration and temperature to provide an indication of the polymer's molecular weight.

3.3. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or semi-crystalline nature.[12][13][14]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the temperature at which it begins to decompose.[15]

Data Presentation

The following tables summarize typical properties of aromatic polyamide-esters. The exact values for the polymer synthesized from this compound and isophthaloyl chloride may vary depending on the synthesis conditions and molecular weight.

Table 1: Thermal Properties of Aromatic Polyamide-Esters

PropertyTypical Value RangeReference
Glass Transition Temperature (Tg)180 - 250 °C[14]
10% Weight Loss Temperature (TGA)400 - 500 °C[16]

Table 2: Mechanical Properties of Aromatic Polyamide-Ester Films

PropertyTypical Value RangeReference
Tensile Strength70 - 110 MPa[16]
Tensile Modulus1.5 - 2.5 GPa[17]
Elongation at Break5 - 15 %[16]

Mandatory Visualizations

Diagram 1: Synthesis Workflow

G cluster_prep Monomer & Solvent Preparation cluster_reaction Polymerization Reaction cluster_isolation Polymer Isolation & Purification cluster_characterization Characterization Purify_Monomers Purify this compound & Isophthaloyl Chloride Dissolve Dissolve this compound & TEA in NMP Purify_Monomers->Dissolve Purify_Solvents Dry NMP & TEA Purify_Solvents->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add Isophthaloyl Chloride Solution Dropwise Cool->Add React Stir at 0°C then Room Temp. Add->React Precipitate Precipitate in Methanol/Water React->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Spectroscopy FTIR & NMR Dry->Spectroscopy MW GPC & Viscosity Dry->MW Thermal DSC & TGA Dry->Thermal

Caption: Workflow for the synthesis and characterization of the polyamide-ester.

Diagram 2: Logical Relationship for Drug Delivery Application

G PEA Polyamide-Ester (from this compound) Properties Biocompatibility & Biodegradability PEA->Properties Drug_Encapsulation Drug Encapsulation (e.g., Nanoparticles) Properties->Drug_Encapsulation Targeted_Delivery Targeted Drug Delivery Drug_Encapsulation->Targeted_Delivery Cellular_Uptake Cellular Uptake (Endocytosis) Targeted_Delivery->Cellular_Uptake Drug_Release Controlled Drug Release (Hydrolysis of Ester Bonds) Cellular_Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Signaling_Pathway Modulation of Cellular Signaling Pathways Therapeutic_Effect->Signaling_Pathway

Caption: Conceptual pathway for polyamide-ester based drug delivery.

Application Notes for Drug Development

6.1. Biocompatibility and Biodegradability

Aliphatic poly(ester amide)s have demonstrated good biocompatibility, showing low cytotoxicity and supporting cell growth in vitro.[18][19] The in vivo response is often characterized by a mild foreign-body reaction followed by fibrous encapsulation without significant inflammation.[18] The degradation of PEAs occurs primarily through the hydrolysis of the ester linkages, leading to a gradual decrease in molecular weight.[18] This tunable degradation rate, influenced by the ester content, is a key advantage for controlled drug release applications.

6.2. Potential as a Drug Delivery Vehicle

The synthesized polyamide-ester can be formulated into various drug delivery systems, such as nanoparticles, micelles, and hydrogels.[20][21] These systems can encapsulate therapeutic agents, protecting them from premature degradation and enabling controlled release. The aromatic nature of the polymer backbone can provide rigidity and stability to the delivery vehicle, while the ester linkages allow for eventual degradation and release of the drug payload within the target tissue or cells.

6.3. Interaction with Cellular Signaling Pathways

The ultimate goal of a targeted drug delivery system is to modulate specific cellular signaling pathways to achieve a therapeutic effect. For instance, in cancer therapy, a polyamide-ester nanoparticle encapsulating a cytotoxic drug could be designed to be taken up by cancer cells via endocytosis.[22] Once inside the cell, the acidic environment of the endosome or the presence of specific enzymes could trigger the degradation of the polymer and the release of the drug. The released drug can then interact with its intracellular target, such as inhibiting a key enzyme in a proliferation pathway or inducing apoptosis. Polymeric drug delivery systems can enhance the therapeutic index of drugs by increasing their concentration at the target site while minimizing systemic toxicity.[20][23] For example, stimuli-responsive polymers can be designed to release their payload in response to the unique microenvironment of a tumor, such as lower pH or the presence of specific enzymes.[21][23] This targeted release can lead to a more effective modulation of signaling pathways within the cancer cells.[24]

References

Application of 2-(4-Aminophenyl)ethanol in Graphene Functionalization: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of graphene with 2-(4-aminophenyl)ethanol. This functionalization process leverages the versatile chemistry of diazonium salts to covalently attach the aminophenyl ethanol moiety to the graphene surface. The introduction of this functional group enhances the dispersibility of graphene in various solvents and provides a reactive handle for further conjugation of biomolecules, making it a promising platform for applications in biosensing and drug delivery.

Introduction

Graphene, a two-dimensional allotrope of carbon, possesses exceptional mechanical, electrical, and thermal properties. However, its pristine form is hydrophobic and tends to agglomerate, limiting its processability and applications in biological systems. Covalent functionalization is a powerful strategy to overcome these limitations. The use of this compound as a functionalizing agent is particularly advantageous as it introduces both a hydrophilic hydroxyl group and a reactive amino group (after reduction of the diazonium salt precursor). This dual functionality enhances aqueous dispersibility and allows for subsequent immobilization of therapeutic agents or biorecognition elements.

The primary method for attaching this compound to graphene is through the formation of an aryl diazonium salt from the aromatic amine group, which then reacts with the sp²-hybridized carbon atoms of the graphene lattice. This process creates a stable covalent bond, altering the electronic and chemical properties of the graphene surface.

Experimental Protocols

Materials and Reagents
  • Pristine graphene or graphene oxide (GO)

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

  • Dialysis membrane (MWCO 1 kDa)

Protocol 1: Functionalization of Graphene via Diazonium Reaction

This protocol details the covalent functionalization of graphene with this compound using in situ generated diazonium salts.

Workflow Diagram:

Graphene_Functionalization_Workflow start Start step1 Disperse Graphene in DMF start->step1 step3 Add Diazonium Salt Solution to Graphene Dispersion step1->step3 step2 Prepare Diazonium Salt Solution: This compound + NaNO2 + HCl (0-5 °C) step2->step3 step4 React at Room Temperature (12-24 hours) step3->step4 step5 Purification: Filtration, Washing (DMF, Ethanol, Water) step4->step5 step6 Final Purification: Dialysis against DI water step5->step6 step7 Lyophilization to obtain functionalized graphene powder step6->step7 end_node End step7->end_node

Figure 1: Workflow for the functionalization of graphene with this compound.

Procedure:

  • Graphene Dispersion: Disperse 100 mg of pristine graphene in 100 mL of DMF by sonication for 1-2 hours to obtain a homogeneous dispersion.

  • Diazonium Salt Preparation: In a separate flask, dissolve 500 mg of this compound in 50 mL of 0.5 M HCl. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 250 mg of sodium nitrite in 10 mL of DI water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to generate the aryl diazonium salt.

  • Reaction: Add the freshly prepared diazonium salt solution to the graphene dispersion. Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Purification:

    • Filter the reaction mixture through a PTFE membrane (0.45 µm pore size).

    • Wash the collected solid extensively with DMF, ethanol, and DI water to remove unreacted reagents and byproducts.

  • Final Purification: Resuspend the functionalized graphene in DI water and dialyze against DI water for 48 hours using a dialysis membrane, changing the water every 12 hours.

  • Drying: Freeze-dry the purified sample to obtain this compound functionalized graphene (G-APE) as a powder.

Protocol 2: Characterization of Functionalized Graphene

A suite of characterization techniques is essential to confirm the successful functionalization and to quantify the degree of modification.

Logical Relationship of Characterization Techniques:

Characterization_Logic FG Functionalized Graphene (G-APE) FTIR FTIR Spectroscopy FG->FTIR Confirm functional groups (C-N, O-H) Raman Raman Spectroscopy FG->Raman Assess structural changes (ID/IG ratio) XPS X-ray Photoelectron Spectroscopy (XPS) FG->XPS Elemental composition (N 1s, O 1s) TGA Thermogravimetric Analysis (TGA) FG->TGA Quantify functionalization degree TEM Transmission Electron Microscopy (TEM) FG->TEM Morphological analysis Drug_Delivery_Pathway G_APE G-APE Nanocarrier -OH, -NH2 groups Complex G-APE-Drug-Ligand Complex G_APE->Complex Drug Anticancer Drug (e.g., Doxorubicin) Drug->Complex Targeting Targeting Ligand (e.g., Folic Acid) Targeting->Complex Cell Cancer Cell (with Folate Receptors) Complex->Cell Targeting Internalization Receptor-Mediated Endocytosis Cell->Internalization Release Drug Release (pH-triggered) Internalization->Release Apoptosis Cell Apoptosis Release->Apoptosis

Application Notes and Protocols: 2-(4-Aminophenyl)ethanol as a Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)ethanol is a valuable and versatile bifunctional building block in medicinal chemistry, offering reactive sites for the synthesis of a diverse range of active pharmaceutical ingredients (APIs).[1] Its structure, featuring a primary aromatic amine and a primary alcohol, allows for various chemical modifications, making it an ideal starting material for creating extensive compound libraries for drug discovery. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of APIs, with a particular focus on the development of β3-adrenergic receptor agonists, exemplified by the synthesis of Mirabegron.

Chemical and Physical Properties

PropertyValueReference
CAS Number 104-10-9[2]
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
Melting Point 104-108 °C[3]
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Soluble in methanol, ethanol, and water.General Knowledge

Applications in API Synthesis

The primary amino group and the hydroxyl group of this compound can be selectively or simultaneously modified to introduce various pharmacophores and modulate the physicochemical properties of the resulting molecules. Common transformations include:

  • N-Acylation/N-Alkylation: The amino group can be readily acylated or alkylated to introduce amide or secondary/tertiary amine functionalities, which are prevalent in many drug scaffolds.

  • Esterification/Etherification: The hydroxyl group can be converted to esters or ethers to alter lipophilicity and metabolic stability.

  • Diazotization: The aromatic amine can undergo diazotization to introduce a wide range of substituents on the phenyl ring.

A prominent example of an API synthesized from a derivative of this compound is Mirabegron , a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder (OAB).[4]

Case Study: Synthesis of Mirabegron

Mirabegron's synthesis highlights the utility of this compound as a key intermediate. The following sections provide a detailed workflow and protocols for its preparation.

Experimental Workflow for Mirabegron Synthesis

The overall synthetic route involves the preparation of the key intermediate, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol, followed by coupling with 2-(2-aminothiazol-4-yl)acetic acid.

G cluster_0 Intermediate Synthesis cluster_1 Reduction cluster_2 Final Coupling 2-(4-Nitrophenyl)ethylamine 2-(4-Nitrophenyl)ethylamine Intermediate_1 (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol 2-(4-Nitrophenyl)ethylamine->Intermediate_1 Ring Opening R-Styrene_oxide R-Styrene_oxide R-Styrene_oxide->Intermediate_1 Intermediate_2 (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol Intermediate_1->Intermediate_2 Nitro Reduction (e.g., Pd/C, H2) Mirabegron Mirabegron Intermediate_2->Mirabegron Amide Coupling (e.g., EDC) Reagent 2-(2-aminothiazol-4-yl)acetic acid Reagent->Mirabegron

Caption: Synthetic workflow for Mirabegron from a 2-(4-nitrophenyl)ethanol derivative.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol

This protocol describes the ring-opening of (R)-styrene oxide with 2-(4-nitrophenyl)ethylamine.

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-nitrophenyl)ethylamine hydrochloride (1.0 eq) in a suitable solvent such as isopropanol.

  • Base Addition: Add a base, for example, triethylamine (1.1 eq), to the mixture and stir.

  • Epoxide Addition: Add (R)-styrene oxide (1.05 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Mirabegron Synthesis Intermediates

StepIntermediateYield (%)Purity (%)Analytical Method
1(R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol~70-85%>95%HPLC, NMR
2(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol~85-95%>97%HPLC, NMR
3Mirabegron~70-85%>99.5%HPLC, NMR, MS

Protocol 2: Synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol

This protocol details the reduction of the nitro group of the intermediate from Protocol 1.

  • Reaction Setup: Dissolve (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol (1.0 eq) in methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC.[6]

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product, which is often used in the next step without further purification.

Protocol 3: Synthesis of Mirabegron

This final step involves the amide coupling of the amino intermediate with 2-(2-aminothiazol-4-yl)acetic acid.

  • Reaction Setup: To a solution of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol (1.0 eq) and 2-(2-aminothiazol-4-yl)acetic acid (1.05 eq) in a mixture of water and a suitable organic solvent (e.g., n-butanol), add concentrated hydrochloric acid.[7]

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) to the reaction mixture at room temperature.[7]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by HPLC.[7]

  • Work-up and Isolation: After the reaction is complete, adjust the pH of the mixture to basic (pH 9-10) with an aqueous ammonia solution. Extract the product with an organic solvent like n-butanol. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene) to yield Mirabegron.[7] A purity of >99.8% can be achieved.[2]

Signaling Pathway of Mirabegron

Mirabegron is a selective agonist of the β3-adrenergic receptor, which is predominantly found in the detrusor muscle of the bladder. Its mechanism of action involves the relaxation of the bladder muscle, leading to an increased bladder capacity.

G Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to Gs_Protein Gs Protein Beta3_AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Detrusor_Relaxation Detrusor Muscle Relaxation PKA->Detrusor_Relaxation Leads to Bladder_Capacity Increased Bladder Capacity Detrusor_Relaxation->Bladder_Capacity Results in

Caption: Signaling pathway of Mirabegron in the bladder detrusor muscle.

Biological Evaluation Protocols

Derivatives of this compound can be screened for various biological activities. Below are general protocols for evaluating β3-adrenergic receptor agonism, antimicrobial, and anti-inflammatory activities.

Protocol 4: In Vitro β3-Adrenergic Receptor Activation Assay (cAMP Accumulation)

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of β3-adrenergic receptor activation.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor in a suitable medium.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes) at 37°C.[8]

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[7][8]

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Quantitative Data for β3-Adrenergic Agonists

CompoundTargetAssayEC₅₀ (nM)Reference
MirabegronHuman β3-ARcAMP Accumulation (CHO cells)~22[9]
Isoproterenol (non-selective agonist)Human β3-ARcAMP Accumulation (CHO cells)~10[9]
L-757793Human β3-ARcAMP Accumulation6.3[10]
Protocol 5: Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Example Quantitative Data for Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)
Derivative XS. aureus16
Derivative YE. coli32
Ciprofloxacin (Control)E. coli0.015
Protocol 6: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • NO Quantification: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.[12]

Example Quantitative Data for Anti-inflammatory Activity

CompoundAssayIC₅₀ (µM)
Derivative ZNO Inhibition in RAW 264.7 cells5.2
Dexamethasone (Control)NO Inhibition in RAW 264.7 cells0.8

Structure-Activity Relationship (SAR) Considerations

For phenylethanolamine-based β-adrenergic agonists, several structural features are crucial for activity and selectivity:

  • The Ethanolamine Side Chain: The β-hydroxyl group and the secondary amine are generally essential for binding to the adrenergic receptor.[13]

  • Substitution on the Amino Group: The nature of the substituent on the nitrogen atom influences selectivity. Larger, bulkier groups tend to favor β-receptor activity over α-receptor activity.[14]

  • Aromatic Ring Substituents: The substitution pattern on the phenyl ring is critical for potency and selectivity. For β3-agonists, specific substitutions are required to achieve selectivity over β1 and β2 receptors.

Conclusion

This compound is a highly adaptable and economically significant building block for the synthesis of a wide array of APIs. Its utility is well-demonstrated in the synthesis of Mirabegron, a successful drug for overactive bladder. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals to explore the potential of this versatile molecule in their own discovery and development programs. By leveraging the reactivity of its functional groups, novel compounds with diverse pharmacological activities can be efficiently synthesized and evaluated.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-((p-Aminophenyl)sulphonyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Abstract

This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-((p-Aminophenyl)sulphonyl)ethanol. This method is crucial for determining the purity of the compound, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] The protocol described herein utilizes a reversed-phase C18 column with UV detection, ensuring high selectivity and sensitivity for accurate quantification.[1] This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control and purity assessment of 2-((p-Aminophenyl)sulphonyl)ethanol.

Introduction

2-((p-Aminophenyl)sulphonyl)ethanol is a primary aromatic amine and a significant building block in the chemical and pharmaceutical industries, particularly in the manufacturing of reactive dyes.[1] The purity of this intermediate is critical as it directly impacts the quality, efficacy, and safety of the final products. Therefore, a precise and accurate analytical method is essential for its quantification and impurity profiling. The HPLC method detailed in this document is designed for the accurate determination of 2-((p-Aminophenyl)sulphonyl)ethanol in various sample matrices and has been validated according to the International Council for Harmonisation (ICH) guidelines.[1]

Experimental

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Software: Chromatography data acquisition and processing software.[1]

  • Chemicals:

    • 2-((p-Aminophenyl)sulphonyl)ethanol reference standard (>98% purity).[1]

    • Acetonitrile (HPLC grade).[1]

    • Methanol (HPLC grade).[1]

    • Dipotassium hydrogen phosphate (analytical grade).[1]

    • Water (HPLC grade).[1]

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Aqueous Phase (3.48 g of dipotassium hydrogen phosphate in 1 L of HPLC-grade water)[1]
B: Organic Phase (Acetonitrile)[1]
Gradient Isocratic or Gradient (as required for impurity profiling)
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient or controlled at 30-40 °C
Detection Wavelength Determined by the UV absorbance spectrum of the compound (typically around 254 nm)
Injection Volume 10-20 µL[2]

Table 1: HPLC Chromatographic Conditions. [1]

Protocols

1. Preparation of Mobile Phase:

  • Mobile Phase A (Aqueous): Accurately weigh 3.48 g of dipotassium hydrogen phosphate and dissolve it in 1 L of HPLC-grade water.[1] Filter the solution through a 0.45 µm membrane filter and degas prior to use.[1]

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.[1]

2. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the 2-((p-Aminophenyl)sulphonyl)ethanol reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These will be used to establish a calibration curve.

3. Preparation of Sample Solution:

  • Accurately weigh a sample of 2-((p-Aminophenyl)sulphonyl)ethanol and transfer it to a volumetric flask.[1]

  • Add a 50:50 methanol/water mixture to dissolve the sample, using sonication if necessary.[1]

  • Dilute to the mark with the same solvent to achieve a concentration within the calibration range.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Method Validation Summary

The analytical method was validated in accordance with ICH guidelines.[1] The performance characteristics are summarized in Table 2.

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Dependent on detector and conditions
Limit of Quantification (LOQ) Dependent on detector and conditions
Specificity No interference from blank and potential impurities

Table 2: Summary of Method Validation Data.

Potential Impurities

The synthesis of 2-((p-Aminophenyl)sulphonyl)ethanol can introduce several impurities. Common synthetic routes, such as the reduction of a nitro precursor, may result in the presence of starting materials and byproducts.[3] Potential impurities can include:

  • Unreacted 2-((p-nitrophenyl)sulfonyl)ethanol.[3]

  • Isomers (e.g., ortho- or meta-isomers) formed during sulfonation steps.[4]

  • Byproducts from side reactions.[4]

The developed HPLC method should be capable of separating the main peak of 2-((p-Aminophenyl)sulphonyl)ethanol from these potential impurities.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Inject Sample/Standard StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition Integration Peak Integration & Analysis DataAcquisition->Integration Report Generate Report Integration->Report Purity_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte 2-((p-Aminophenyl)sulphonyl)ethanol HPLC_Method HPLC Separation Analyte->HPLC_Method Impurities Potential Impurities (Starting Materials, Isomers, Byproducts) Impurities->HPLC_Method Chromatogram Chromatogram HPLC_Method->Chromatogram Purity Purity Calculation (% Area) Chromatogram->Purity

References

Derivatization of 2-(4-Aminophenyl)ethanol for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2-(4-aminophenyl)ethanol, a versatile scaffold for the development of novel bioactive molecules. The presence of a primary aromatic amine and a primary alcohol functionality allows for a wide range of chemical modifications to generate compound libraries for screening in various biological assays. These modifications can modulate the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity.

Strategic Derivatization

The two primary reactive sites on this compound for derivatization are the aromatic amino group and the terminal hydroxyl group.

  • N-Acylation and N-Sulfonylation: The aromatic amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These modifications can alter the electronic properties of the aromatic ring and introduce various substituents to explore structure-activity relationships (SAR).

  • O-Esterification and O-Etherification: The primary alcohol can be converted to esters and ethers. Esterification is a common strategy in prodrug design, as esters can be hydrolyzed by cellular esterases to release the active parent compound. Etherification can be used to modulate lipophilicity and metabolic stability.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound and subsequent biological evaluation.

Protocol 1: N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Add triethylamine (1.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 5% HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: O-Esterification of this compound

This protocol details the esterification of the hydroxyl group of this compound with a carboxylic acid using a carbodiimide coupling agent.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 5% Citric acid solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Suspend this compound (1.0 mmol) and the carboxylic acid (1.2 mmol) in anhydrous DCM (30 mL).

  • Add DCC (1.5 mmol) and a catalytic amount of DMAP (0.1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Combine the filtrates and wash sequentially with 5% citric acid solution (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography (ethyl acetate/hexane) to yield the desired ester.

  • Confirm the structure of the purified product using appropriate analytical techniques.

Biological Assay Protocols

The synthesized derivatives of this compound can be screened for various biological activities. Below are example protocols for anticancer and enzyme inhibition assays.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol measures the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium from a stock solution in DMSO.

  • Treat the cells with different concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.[1]

Protocol 4: Carbonic Anhydrase Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the esterase activity of carbonic anhydrase (CA).[1]

Materials:

  • Carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (substrate)

  • Test compounds dissolved in DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a solution of the CA isoenzyme in Tris-HCl buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the CA solution to the wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm at regular intervals.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC₅₀ value for each active compound.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of rationally designed derivatives of this compound. This data is for illustrative purposes to demonstrate the potential for discovering potent biological activity through systematic derivatization.

Compound IDDerivative TypeTargetAssayActivity (IC₅₀, µM)
APE-001N-Acetyl-->100
APE-002N-BenzoylMCF-7Anticancer (MTT)25.4
APE-003N-(4-Toluenesulfonyl)hCA-IXCarbonic Anhydrase Inhibition8.1
APE-004O-Acetyl-->100
APE-005O-BenzoylA549Anticancer (MTT)18.9
APE-006O-(4-Nitrobenzoyl)MCF-7Anticancer (MTT)12.3
APE-007N,O-Diacetyl-->100
APE-008N-Acetyl, O-BenzoylS. aureusAntibacterial (MIC)45
APE-009N-Benzoyl, O-AcetylhCA-IICarbonic Anhydrase Inhibition15.6

Visualizations

Experimental Workflow: Derivatization and Biological Screening

G cluster_0 Derivatization of this compound cluster_1 Compound Library cluster_2 Biological Screening cluster_3 Data Analysis This compound This compound N_Acylation N-Acylation / N-Sulfonylation This compound->N_Acylation O_Esterification O-Esterification / O-Etherification This compound->O_Esterification Library Library of Derivatives N_Acylation->Library O_Esterification->Library Anticancer Anticancer Assays (e.g., MTT) Library->Anticancer Enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) Library->Enzyme Antibacterial Antibacterial Assays (e.g., MIC) Library->Antibacterial SAR Structure-Activity Relationship (SAR) Anticancer->SAR Enzyme->SAR Antibacterial->SAR

Caption: Workflow for derivatization and screening.

Signaling Pathway: Potential Mechanism of Action for Anticancer Derivatives

The derivatization of this compound can lead to compounds with various biological activities, including anticancer effects. For instance, some aminophenyl-containing compounds have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.

G cluster_0 Drug Action cluster_1 Cellular Response cluster_2 Cellular Outcome Drug APE Derivative ROS Increased ROS Drug->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction pathway.

References

Application Notes and Protocols for the Synthesis of 2-(4-Aminophenyl)ethanol via Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)ethanol, also known as 4-aminophenethyl alcohol, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its bifunctional nature, possessing both a primary aromatic amine and a primary alcohol, allows for a wide range of chemical modifications. This makes it a key intermediate in the preparation of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] One of the most common and efficient methods for synthesizing this compound is through the reduction of the nitro group of a suitable precursor, typically 2-(4-nitrophenyl)ethanol. This document provides detailed experimental protocols and comparative data for various catalytic systems employed in this reduction reaction.

Reaction Scheme

The fundamental transformation involves the reduction of the nitro group to an amine, as depicted below:

  • Starting Material: 2-(4-Nitrophenyl)ethanol

  • Product: this compound

  • Transformation: -NO₂ → -NH₂

Experimental Protocols

This section details various methodologies for the reduction of 2-(4-nitrophenyl)ethanol.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a widely used method for nitro group reduction due to its high efficiency and relatively mild reaction conditions.

Materials:

  • 2-(4-Nitrophenyl)ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Ammonium formate (as a hydrogen donor)[3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-(4-nitrophenyl)ethanol in a suitable alcoholic solvent such as methanol or ethanol.[3] The recommended solvent to substrate ratio is typically between 5:1 and 10:1 (mL/g).[3]

  • Carefully add 10% Pd/C catalyst to the solution. The catalyst loading can vary, but a common starting point is 5-10% by weight relative to the nitro compound.

  • Add ammonium formate to the mixture. Ammonium formate serves as a hydrogen transfer agent, avoiding the need for gaseous hydrogen.[3]

  • Stir the reaction mixture at a temperature between 30°C and 70°C.[3]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the alcohol solvent to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation using Platinum-Tin Dioxide on Carbon (Pt-SnO₂/C)

This method provides an alternative catalytic system for the reduction.

Materials:

  • 2-(4-Nitrophenyl)ethanol

  • Pt-SnO₂/C catalyst

  • Methanol

  • 0.1 M Hydrochloric acid solution

  • 30% Sodium hydroxide solution

  • Three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • To a 1000 mL three-necked flask, add 500 mL of methanol, 10 mL of 0.1 M hydrochloric acid solution, and 2 g of Pt-SnO₂/C catalyst.[4]

  • Heat the mixture to 68°C with stirring.[4]

  • Add 100 g of 2-(4-nitrophenyl)ethanol to the reaction vessel.[4]

  • Adjust the pH of the solution to 7 using a 30% NaOH solution.[4]

  • Slowly add water dropwise and maintain the reflux at 68°C.[4]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the hot solution to remove the catalyst.[4]

  • Cool the filtrate and recover the methanol by distillation.[4]

  • Cool the remaining mixture to 20°C, add a suitable amount of water and a small amount of NaOH solution.[4]

  • The product can be isolated by freezing and vacuum drying to obtain solid this compound.[4]

Protocol 3: Reduction using Stannous Chloride (SnCl₂)

This protocol utilizes a stoichiometric reducing agent and is a classic method for nitro group reduction.

Materials:

  • (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol hydrochloride (as a representative substrate)

  • Ethanol

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Saturated sodium hydrogen carbonate solution

  • Ethyl acetate

  • 10% Methanol/Methylene chloride mixed solution

  • Reactor (reaction vessel)

  • Rotary evaporator

Procedure:

  • Charge a reactor with the nitro-containing starting material (e.g., 12.0 g of (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol·HCl) and 130 ml of ethanol.[5]

  • Slowly add stannous chloride dihydrate (e.g., 42.2 g) to the mixture.[5]

  • Heat the reaction solution to 70°C and maintain for 2 hours.[5]

  • After the reaction is complete, remove the ethanol by concentration under reduced pressure at 55°C.[5]

  • To the concentrated residue, add 200 ml of a saturated sodium hydrogen carbonate solution.[5]

  • Extract the aqueous layer multiple times with ethyl acetate (e.g., 4 x 200 ml) and then with a 10% methanol/methylene chloride solution (e.g., 2 x 200 ml).[5]

  • Combine the organic extracts and concentrate under reduced pressure to obtain the product.

Data Presentation

The following table summarizes the key parameters for the different reduction protocols.

ParameterProtocol 1 (Pd/C)Protocol 2 (Pt-SnO₂/C)Protocol 3 (SnCl₂)
Catalyst/Reagent 10% Pd/CPt-SnO₂/CStannous chloride dihydrate
Hydrogen Source Ammonium formateGaseous H₂ (implied)SnCl₂
Solvent Methanol or Ethanol[3]Methanol[4]Ethanol[5]
Temperature 30-70°C[3]68°C[4]70°C[5]
Reaction Time Monitored by TLCMonitored by TLC2 hours[5]
Work-up Filtration, EvaporationFiltration, DistillationExtraction, Evaporation
Yield 80.03% (for a related compound)[3]Not specifiedNot specified
Purity Not specifiedNot specifiedNot specified

Experimental Workflow and Diagrams

General Workflow for Catalytic Hydrogenation

The following diagram illustrates a typical workflow for the synthesis of this compound via catalytic hydrogenation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product start Dissolve 2-(4-nitrophenyl)ethanol in alcoholic solvent add_catalyst Add Catalyst (e.g., Pd/C) start->add_catalyst add_h_source Add Hydrogen Source (e.g., Ammonium Formate) add_catalyst->add_h_source react Heat and Stir (30-70°C) add_h_source->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to remove catalyst cool->filter concentrate Concentrate filtrate (Rotary Evaporation) filter->concentrate product Crude this compound concentrate->product purify Purification (Recrystallization/Chromatography) product->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components in Catalytic Hydrogenation

This diagram illustrates the roles and interactions of the key components in the catalytic hydrogenation process.

G cluster_reactants Reactants cluster_catalysis Catalytic System cluster_products Products & Byproducts nitro 2-(4-Nitrophenyl)ethanol (Substrate) catalyst Catalyst (e.g., Pd/C) nitro->catalyst Adsorbs onto h_source Hydrogen Source (e.g., Ammonium Formate) h_source->catalyst Provides Hydrogen amine This compound (Product) catalyst->amine Facilitates Reduction solvent Solvent (e.g., Methanol) solvent->nitro Dissolves solvent->h_source Dissolves byproducts Byproducts amine->byproducts May form

References

Application Note: 1H NMR Spectrum Analysis of 2-(4-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Aminophenyl)ethanol. It includes a summary of quantitative NMR data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and visual representations of the molecular structure and experimental workflow. This information is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds in pharmaceutical and chemical research settings.

Introduction

This compound, also known as 4-aminophenethyl alcohol, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.[1][2] Accurate structural elucidation and purity assessment are critical for its application. 1H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the molecular structure. This application note presents a standard protocol and data interpretation for the 1H NMR analysis of this compound.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was analyzed in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Quantitative Data Summary

The table below summarizes the key parameters obtained from the 1H NMR spectrum of this compound.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration (No. of Protons)Coupling Constant (J, Hz)
H-Ar (ortho to -CH2CH2OH)~7.00Doublet (d)2H~8.5
H-Ar (ortho to -NH2)~6.64Doublet (d)2H~8.5
-CH2-OH~3.77Triplet (t)2H~6.7
Ar-CH2-~2.74Triplet (t)2H~6.7
-NH2VariableBroad Singlet (br s)2HN/A
-OHVariableSinglet (s)1HN/A

Note: The chemical shifts for the -NH2 and -OH protons are variable and depend on concentration, temperature, and solvent. The coupling constants for the aromatic protons and the ethyl chain are estimated based on typical values for similar structures and the data from ChemicalBook.[3]

Structural Assignment

The structure of this compound with proton assignments corresponding to the 1H NMR data is shown below.

Caption: Molecular structure of this compound with proton labels.

Experimental Protocol

This protocol outlines the procedure for preparing a sample of this compound and acquiring its 1H NMR spectrum.

Materials and Equipment
  • This compound (solid)

  • Deuterated chloroform (CDCl3) with 0.03% v/v TMS

  • NMR tubes (5 mm diameter)

  • Pasteur pipette and bulb

  • Small glass vial

  • Vortex mixer (optional)

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl3 containing TMS to the vial.

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Filtering (Optional but Recommended): To remove any particulate matter, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.[4]

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl3 and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up the 1H NMR experiment with the following typical parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is sufficient.

  • Data Acquisition: Start the acquisition.

  • Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons for each peak.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the 1H NMR analysis of this compound.

G cluster_workflow Experimental Workflow cluster_prep_steps cluster_acq_steps cluster_proc_steps cluster_anal_steps prep Sample Preparation acq Data Acquisition proc Data Processing anal Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample transfer->load lockshim Lock & Shim load->lockshim acquire Acquire FID lockshim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign

Caption: Workflow for 1H NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide to the 1H NMR analysis of this compound. The presented data and protocols can be readily adopted by researchers for routine analysis, quality control, and structural verification of this important chemical intermediate. The detailed workflow and data interpretation serve as a valuable resource for professionals in the pharmaceutical and chemical industries.

References

Application Note: Characterization of 2-(4-Aminophenyl)ethanol using ATR-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Aminophenyl)ethanol, also known as p-aminophenethyl alcohol, is a valuable building block in the synthesis of various pharmaceuticals and other organic molecules. Its structure incorporates a primary aromatic amine, a primary alcohol, and a para-substituted benzene ring. Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the characterization of such compounds. It provides detailed information about the molecular structure by identifying the vibrational modes of the functional groups present. This application note outlines a detailed protocol for the characterization of this compound using ATR-IR spectroscopy, including sample handling, data acquisition, and spectral interpretation.

Experimental Protocol

This section provides a comprehensive methodology for the ATR-IR analysis of this compound.

Materials and Equipment

  • FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • This compound (solid powder).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

Methodology

A systematic approach is crucial for obtaining high-quality and reproducible ATR-IR spectra. The workflow involves background collection, sample analysis, and cleaning.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely. This removes any residual contaminants from previous measurements.

  • Background Spectrum Acquisition:

    • With the clean and dry ATR crystal, acquire a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO2 and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

    • Typical parameters for background collection are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Insufficient contact can lead to a weak and distorted spectrum.

    • Acquire the sample spectrum using the same parameters as the background scan (4000-400 cm⁻¹ spectral range, 4 cm⁻¹ resolution, 16-32 scans). The spectrometer software will automatically subtract the background spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline corrected if necessary to ensure all peaks originate from the zero-absorbance line.

    • Identify the wavenumbers of the major absorption peaks.

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.

  • Cleaning:

    • After the measurement, release the pressure clamp and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol to remove any remaining sample residue.

Data Presentation

The ATR-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its primary amine, primary alcohol, and para-substituted aromatic ring functionalities. The expected vibrational modes and their corresponding wavenumber ranges are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3350 - 3450Medium, Sharp (doublet)N-H asymmetric and symmetric stretchingPrimary Amine (-NH₂)
3200 - 3400Strong, BroadO-H stretching (hydrogen-bonded)Primary Alcohol (-OH)
3000 - 3100Medium to WeakAromatic C-H stretchingAromatic Ring
2850 - 2960MediumAliphatic C-H stretching (asymmetric and symmetric)Ethyl Group (-CH₂CH₂-)
1610 - 1630MediumN-H scissoring (bending)Primary Amine (-NH₂)
1500 - 1600Medium to StrongC=C stretching in-ring vibrationsAromatic Ring
1450 - 1470MediumCH₂ scissoring (bending)Ethyl Group (-CH₂CH₂-)
1250 - 1340StrongAromatic C-N stretchingAryl-Amine
1000 - 1100StrongC-O stretchingPrimary Alcohol (-OH)
800 - 850StrongAromatic C-H out-of-plane bending (para-disubstitution)Aromatic Ring

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical sequence of the ATR-IR spectroscopy protocol for the characterization of this compound.

ATR_IR_Workflow A Start: Instrument Preparation B Clean ATR Crystal (Isopropanol/Ethanol) A->B C Acquire Background Spectrum (No Sample) B->C D Place Solid Sample on Crystal C->D E Apply Consistent Pressure D->E F Acquire Sample Spectrum E->F G Data Processing (Baseline Correction) F->G H Spectral Analysis (Peak Identification) G->H I Clean ATR Crystal Post-Analysis H->I J End I->J

Caption: Experimental workflow for ATR-IR analysis.

Logical Relationship of Functional Groups and Spectral Regions

This diagram shows the relationship between the key functional groups in this compound and their characteristic regions in the infrared spectrum.

Functional_Group_Correlation cluster_molecule This compound cluster_spectrum ATR-IR Spectral Regions (cm⁻¹) Molecule C₈H₁₁NO FG1 Primary Amine (-NH₂) Region1 3200-3500 (N-H & O-H Stretch) FG1->Region1 stretching Region3 1500-1630 (C=C & N-H Bend) FG1->Region3 bending Region4 1000-1340 (C-O & C-N Stretch) FG1->Region4 stretching FG2 Primary Alcohol (-OH) FG2->Region1 stretching FG2->Region4 stretching FG3 Aromatic Ring (p-substituted) Region2 2850-3100 (C-H Stretch) FG3->Region2 stretching FG3->Region3 stretching Region5 < 900 (C-H Out-of-Plane Bend) FG3->Region5 bending FG4 Alkyl Chain (-CH₂CH₂-) FG4->Region2 stretching

Caption: Functional group and IR region correlation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Aminophenyl)ethanol, a key intermediate in the production of various pharmaceuticals and fine chemicals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

The most prevalent method for synthesizing this compound is the reduction of its nitro precursor, 2-(4-nitrophenyl)ethanol. This is typically achieved through catalytic hydrogenation, a method favored for being environmentally friendly and economical.[2] Alternative reducing agents can also be employed.

Q2: My final product, this compound, is discolored. What is the likely cause and how can I prevent it?

Discoloration of aminophenols is most often due to oxidation. This compound is susceptible to air and light, which can lead to the formation of colored polymeric products, such as those with quinoid structures.[2] To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon), particularly during purification and drying. Storing the final product in a cool, dark place can also help maintain its stability.[2]

Q3: What are the primary side products I should be aware of during the synthesis?

During the reduction of 2-(4-nitrophenyl)ethanol, the main side product of concern is aniline, which can be formed through further hydrogenation of the intermediate phenylhydroxylamine.[2] Additionally, incomplete hydrogenation can lead to the accumulation of hydroxylamine and nitroso intermediates, which can condense to form colored azo and azoxy compounds.[3]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction. The disappearance of the starting material (2-(4-nitrophenyl)ethanol) spot on the TLC plate indicates the completion of the reaction.[4] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure. - Catalyst Inactivity: The catalyst may be poisoned or not well-dispersed. The sulfonyl group in impurities or the amine product itself can inhibit the catalyst.[3] - Side Reactions: Formation of byproducts like aniline reduces the yield of the desired product.[2]- Optimize Reaction Conditions: Increase reaction time, temperature, or hydrogen pressure. Monitor the reaction closely using TLC or HPLC.[2][3] - Catalyst Selection and Handling: Consider using a more robust catalyst like Raney Nickel or a modified supported catalyst.[3] Ensure vigorous stirring to maintain catalyst suspension.[3] A modest increase in catalyst loading may be beneficial.[3] The addition of a small amount of an alkali metal hydroxide (e.g., NaOH) can improve the activity of Raney Nickel catalysts.[5] - Control Reaction Parameters: Carefully control temperature and pressure to minimize over-reduction to aniline.[2]
Product Contamination with Aniline - Over-reduction: Excessively high hydrogen pressure or temperature can promote the further reduction of the intermediate to aniline.[2]- Optimize Hydrogen Pressure and Temperature: Carefully balance these parameters. For many nitroarene hydrogenations, pressures from atmospheric to 50 psi are effective.[3]
Formation of Colored Impurities - Incomplete Hydrogenation: Accumulation of hydroxylamine and nitroso intermediates can lead to colored azo and azoxy compounds.[3] - Oxidation: Exposure of the product to air can cause oxidation and formation of colored polymeric materials.[2]- Catalyst Choice: Nickel-based catalysts, such as Raney Nickel, can be more effective at preventing the accumulation of hydroxylamine intermediates.[3] - Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) during purification and storage.[2]
Slow or Stalled Reaction - Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. - Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.[3] - Poor Catalyst Dispersion: The catalyst may not be well-dispersed in the reaction mixture, leading to a low active surface area.[3]- Use High-Purity Materials: Ensure the purity of the starting 2-(4-nitrophenyl)ethanol and the solvent. - Increase Hydrogen Pressure: Gradually increase the hydrogen pressure.[3] - Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended.[3]

Experimental Protocols

Catalytic Hydrogenation of 2-(4-Nitrophenyl)ethanol using Palladium on Carbon (Pd/C)

This protocol is a general guideline for the reduction of 2-(4-nitrophenyl)ethanol to this compound.

Materials:

  • 2-(4-Nitrophenyl)ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, add 2-(4-nitrophenyl)ethanol and methanol. A typical solvent-to-substrate ratio is 5-10 mL of solvent per gram of substrate.[6]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture. The catalyst loading is typically 5-10% by weight of the starting material.

  • Inerting the System: Seal the reactor and purge the system several times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Introducing Hydrogen: Carefully introduce hydrogen gas to the desired pressure.

  • Reaction: Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen. Heat the reaction to the desired temperature (e.g., 30-70 °C).[6] The reaction is often exothermic, so monitor the temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking small aliquots for TLC or HPLC analysis.

  • Work-up: Once the reaction is complete (typically when hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Isolation: The methanol can be removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Catalysts for the Reduction of 2-(4-Nitrophenyl)ethanol

CatalystHydrogen SourceSolventTemperature (°C)PressureYieldReference
10% Pd/CAmmonium formateMethanol30-70N/A (Transfer Hydrogenation)High (not specified)[6]
Raney NickelHydrogen gasMethanol808.5 kg/cm ²G99.1%[5]
Raney Nickel with NaOHHydrogen gasMethanol808.5 kg/cm ²G98.9% (faster reaction)[5]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_process Reduction Process cluster_product Desired Product start 2-(4-Nitrophenyl)ethanol reduction Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) + H2 or H-donor start->reduction Reactant product This compound reduction->product Yields

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_impurities Identify Impurities (e.g., Aniline, Colored byproducts) start->check_impurities incomplete Incomplete Reaction check_reaction->incomplete Not Complete impurities_present Impurities Present check_impurities->impurities_present Yes optimize_conditions Optimize: - Time - Temperature - Pressure incomplete->optimize_conditions catalyst_issues Address Catalyst: - Increase loading - Check for poisoning - Improve dispersion incomplete->catalyst_issues control_overreduction Control Over-reduction: - Lower Pressure/Temp impurities_present->control_overreduction Aniline prevent_oxidation Prevent Oxidation: - Use Inert Atmosphere impurities_present->prevent_oxidation Colored

Caption: Troubleshooting logic for yield and purity issues.

References

Technical Support Center: Purification of 2-(4-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 2-(4-Aminophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities can include unreacted starting materials (e.g., 2-(4-nitrophenyl)ethanol), byproducts from side reactions, and residual solvents or reagents from the synthesis.[1] The specific impurities will depend on the synthetic route used. For instance, if a reduction of a nitro group was performed, incomplete reduction can leave starting material.[1]

Q2: What is the expected appearance of pure this compound?

Pure this compound typically appears as a pale cream to yellow or brown crystalline powder or lumps.[2] Significant deviation from this, such as a very dark color or an oily consistency, indicates the presence of impurities.

Q3: Which primary purification method should I choose: recrystallization or column chromatography?

The choice depends on the nature and quantity of impurities.

  • Recrystallization is an effective technique for removing small amounts of impurities from a solid compound that is thermally stable.[3][4] It is often faster and more scalable than chromatography for removing impurities with different solubility profiles.

  • Column Chromatography is a more powerful separation technique used to separate compounds based on their differential partitioning between a mobile and stationary phase.[5] It is ideal for separating mixtures with multiple components, compounds with similar polarities, or removing impurities that are difficult to eliminate via recrystallization.[5]

Troubleshooting Guide: Recrystallization

Q1: My compound will not fully dissolve, even in a large amount of boiling solvent. What should I do?

This suggests either an insoluble impurity is present or the chosen solvent is inappropriate.

  • Action 1: Perform a hot filtration. If an insoluble impurity is suspected, add a slight excess of hot solvent, and filter the hot solution through a pre-warmed funnel to remove the solid impurity.[6]

  • Action 2: Re-evaluate your solvent. The ideal solvent should dissolve the compound completely at its boiling point.[7] If it doesn't, you must perform solvent screening to find a more suitable one.

Q2: No crystals are forming after the hot solution has cooled to room temperature. What went wrong?

This usually means the solution is not supersaturated.

  • Action 1: Induce crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

  • Action 2: Reduce solvent volume. The most common reason for failure to crystallize is using too much solvent.[8] Gently heat the solution to boil off some of the solvent to increase the solute concentration, then allow it to cool again.

  • Action 3: Cool further. Place the flask in an ice-water bath to further decrease the compound's solubility.[7]

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution above its melting point.

  • Action 1: Re-heat and add more solvent. Heat the solution until the oil redissolves, then add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.

  • Action 2: Change the solvent system. Using a mixed solvent system or a solvent with a lower boiling point can often resolve this issue.

Q4: The final product is still colored. How can I remove colored impurities?

  • Action: Use activated charcoal. After dissolving the crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution.[6] Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[6][7]

Q5: My recovery yield is very low. How can I improve it?

Low yield is often due to using too much solvent, cooling the solution too quickly, or washing the collected crystals with a solvent that is not ice-cold.

  • Action 1: Minimize solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product.[7]

  • Action 2: Allow for slow cooling. Slow, undisturbed cooling promotes the formation of larger, purer crystals and maximizes recovery.[8]

  • Action 3: Wash with ice-cold solvent. When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[7]

Troubleshooting Guide: Column Chromatography

Q1: How do I select the right solvent system (eluent)?

The goal is to find a solvent or solvent mixture that provides good separation between your desired compound and impurities. This is typically done using Thin Layer Chromatography (TLC).

  • Action: Develop a solvent system using TLC. Spot the crude mixture on a TLC plate and test different solvents. The ideal eluent system should move the desired compound to an Rf (retention factor) value of approximately 0.25-0.35 while maximizing the separation from all other spots.

Q2: My compounds are not separating and are all eluting from the column together.

This indicates that the eluent is too polar.

  • Action: Decrease eluent polarity. Prepare a new mobile phase with a higher proportion of the non-polar solvent (e.g., increase the hexane percentage in an ethyl acetate/hexane system) and continue the elution.

Q3: My compound is stuck at the top of the column and will not elute.

This indicates the eluent is not polar enough to move the compound.

  • Action: Increase eluent polarity. Gradually increase the proportion of the polar solvent in your eluent system (e.g., increase the ethyl acetate percentage in an ethyl acetate/hexane system). This is known as gradient elution.[9]

Q4: I see cracks or channels in my silica bed.

This is detrimental as it leads to poor separation because the sample will travel unevenly through the column.

  • Cause: This is often caused by the silica running dry during packing or elution, or by air bubbles in the packed column.[5]

  • Prevention: Ensure the column is packed carefully as a slurry to remove air bubbles.[5] Crucially, never let the solvent level drop below the top of the silica gel.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

SolventSolubility (Hot)Solubility (Cold)Notes
WaterModerateLowGood for polar compounds. May require heating to dissolve.
EthanolHighModerateA versatile solvent. Often used in a mixed system with water.
Ethyl AcetateHighModerate-LowGood for compounds of intermediate polarity.
HexaneLowVery LowTypically used as an anti-solvent in a mixed system.
Ethanol/WaterAdjustableAdjustableA common mixed-solvent system. The ratio can be tuned to achieve ideal solubility.[8]
Ethyl Acetate/HexaneAdjustableAdjustableA versatile system for compounds of varying polarity.

Table 2: Typical Parameters for Silica Gel Column Chromatography

ParameterGuidelineRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds.
Column Dimensions 20:1 to 100:1 ratio of silica weight to crude sample weightEnsures sufficient separation capacity.
Eluent Selection Target Rf of ~0.3 on TLCProvides optimal resolution and reasonable elution time.
Sample Loading Dissolve in a minimum amount of eluent or a low-boiling solventEnsures a narrow starting band for good separation.[5]
Elution Method Isocratic (constant solvent composition) or Gradient (increasing polarity)Gradient elution is used when separating compounds with a wide range of polarities.[9]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.[8]

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[8] If too much water is added, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column (dry loading).

  • Elution: Carefully add the eluent to the column, ensuring the silica bed is not disturbed. Apply pressure (e.g., from a nitrogen line or air pump) to force the solvent through the column.[9]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude Product Recrystal Recrystallization Crude->Recrystal PurityCheck1 Purity Assessment (TLC) Recrystal->PurityCheck1 Column Column Chromatography PurityCheck1->Column Impurities Present Pure Pure this compound PurityCheck1->Pure Purity ≥ 98% PurityCheck2 Purity Assessment (TLC/HPLC) Column->PurityCheck2 PurityCheck2->Column Impurities Present PurityCheck2->Pure Purity ≥ 98% Recrystallization_Troubleshooting start Dissolve crude solid in minimum hot solvent q1 Does it fully dissolve? start->q1 a1_no Insoluble impurity present. Perform hot filtration. q1->a1_no No q2 Cool solution slowly. Do crystals form? q1->q2 Yes a1_no->q2 a2_no Solution not saturated. 1. Scratch flask / add seed crystal. 2. Boil off excess solvent. 3. Cool in ice bath. q2->a2_no No a2_yes Collect, wash, and dry pure crystals. q2->a2_yes Yes Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Select Eluent (via TLC) prep_column 2. Pack Column (Slurry Method) prep_eluent->prep_column load_sample 3. Load Sample prep_column->load_sample elute 4. Elute with Solvent load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Final Product

References

Preventing oxidation of 2-(4-Aminophenyl)ethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-(4-Aminophenyl)ethanol during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound, also known as p-aminophenethyl alcohol, is an aromatic amine containing a primary amino group and a hydroxyl group. The electron-rich aromatic ring and the amino group make the molecule susceptible to oxidation, especially in the presence of atmospheric oxygen. This oxidation can lead to the formation of colored impurities and degradation of the product, impacting its purity and performance in downstream applications.

Q2: What are the primary signs of oxidation in this compound?

A2: The most common sign of oxidation is a change in color of the solid material or its solutions, typically turning from a light brown or off-white to a darker brown or purplish hue. This discoloration is due to the formation of highly colored quinone-imine species and subsequent polymerization products.

Q3: What are the optimal storage conditions for this compound to minimize oxidation?

A3: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[1][2] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent exposure to air and moisture.[1][3]

Q4: Can I store solutions of this compound?

A4: Solutions of this compound are also susceptible to oxidation. If solutions must be stored, they should be prepared using deoxygenated solvents and kept under an inert atmosphere. For prolonged storage, it is advisable to add an antioxidant to the solution. It is always best practice to prepare solutions fresh before use.

Q5: What types of antioxidants are effective in preventing the oxidation of this compound?

A5: While specific studies on this compound are limited, data from related aromatic amines and aminophenols suggest that hindered phenolic antioxidants (like BHT), sulfites (such as sodium metabisulfite), and hydroxylamine derivatives can be effective.[3] The choice of antioxidant may depend on the solvent system and the specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Solid this compound has darkened during storage. Exposure to air (oxygen) and/or light.- Discard the discolored reagent as it may contain significant impurities.- Procure fresh material and ensure it is stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, opaque container in a cool, dry place.
Solutions of this compound rapidly turn yellow/brown. - Dissolved oxygen in the solvent.- Exposure of the solution to air.- Presence of catalytic metal ions.- Use solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.- Prepare solutions in a glovebox or under a stream of inert gas.- Add a suitable antioxidant to the solvent before dissolving the compound (see Table 2).- Use high-purity solvents and acid-washed glassware to minimize metal ion contamination.
Inconsistent results in reactions using this compound. Degradation of the starting material due to oxidation.- Confirm the purity of the this compound using a suitable analytical method like HPLC before use.- Implement rigorous inert atmosphere techniques during your reaction setup and execution.
Appearance of unexpected peaks in HPLC analysis of stored samples. Formation of oxidation byproducts.- Develop and use a stability-indicating HPLC method to resolve the parent compound from its degradants.- Perform forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method.

Data Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended)Reduces the rate of oxidative reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen.[1][3]
Light Protection from light (Amber vial/container)Light, particularly UV, can catalyze oxidation.
Container Tightly sealedPrevents ingress of air and moisture.[1][3]

Table 2: Suggested Antioxidants for Stabilizing Solutions of Aromatic Amines

AntioxidantSuggested Starting Concentration RangeNotes
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Effective radical scavenger, suitable for organic solvents.
Sodium Metabisulfite0.05 - 0.5% (w/v)A strong reducing agent, effective in preventing discoloration.
N,N-diethylhydroxylamine10-60% of total antioxidant compositionPart of a patented complex antioxidant system for aromatic amines.[3]
2,6-di-tert-butyl-4-methylphenol10-60% of total antioxidant compositionA hindered phenolic antioxidant, part of a patented complex system.[3]

Note: The optimal antioxidant and its concentration should be determined experimentally for your specific application and solvent system.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized Stock Solution of this compound

Objective: To prepare a stock solution of this compound with minimized risk of oxidation for use in further experiments.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, ethanol, or acetonitrile), HPLC grade or equivalent

  • Selected antioxidant (e.g., BHT)

  • Inert gas (Nitrogen or Argon) with tubing

  • Amber glass vial with a PTFE-lined screw cap

  • Syringes and needles

Procedure:

  • Solvent Deoxygenation: Sparge the required volume of solvent with a steady stream of nitrogen or argon gas for at least 15-30 minutes to remove dissolved oxygen.

  • Antioxidant Addition: If using an antioxidant, dissolve the chosen antioxidant (e.g., BHT to a final concentration of 0.05% w/v) in the deoxygenated solvent.

  • Weighing: In the amber vial, accurately weigh the required amount of this compound.

  • Dissolution: Add the deoxygenated, antioxidant-containing solvent to the vial to achieve the desired concentration.

  • Inerting Headspace: Before sealing the vial, flush the headspace with the inert gas for approximately 1-2 minutes to displace any air.

  • Sealing and Storage: Immediately and tightly seal the vial. Store the solution in a cool, dark place (e.g., a refrigerator at 2-8 °C).

Protocol 2: Forced Degradation Study to Assess Stability

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60 °C).

  • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines.

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) under the different stress conditions outlined above.

  • Prepare a control sample dissolved in a neutral, deoxygenated solvent and protected from light.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking aliquots at various time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV/MS) to determine the extent of degradation and to profile the degradation products.

Visualizations

Oxidation_Pathway cluster_conditions Accelerants cluster_prevention Prevention Oxygen Oxygen (Air) This compound This compound Oxygen->this compound Light Light (UV) Light->this compound Heat Heat Heat->this compound MetalIons Metal Ions MetalIons->this compound InertGas Inert Gas InertGas->this compound Antioxidants Antioxidants Antioxidants->this compound ColdStorage Cold Storage ColdStorage->this compound LightProtection Light Protection LightProtection->this compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation Colored Polymeric Products Colored Polymeric Products Oxidized Intermediates->Colored Polymeric Products Polymerization

Caption: Factors influencing the oxidation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Start Start: this compound Sample ForcedDegradation Forced Degradation (Acid, Base, H2O2, Heat, Light) Start->ForcedDegradation Control Control Sample (Inert Conditions) Start->Control HPLC HPLC-UV/MS Analysis ForcedDegradation->HPLC Control->HPLC Data Data Acquisition HPLC->Data DegradationProfile Degradation Profiling Data->DegradationProfile StabilityAssessment Stability Assessment DegradationProfile->StabilityAssessment MethodValidation Method Validation DegradationProfile->MethodValidation

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Discoloration Observed? IsSolid Is the sample a solid? Start->IsSolid CheckStorage Check Storage Conditions (Inert gas, light, temp) IsSolid->CheckStorage Yes SolutionPrep Review Solution Prep (Deoxygenated solvent?) IsSolid->SolutionPrep No Discard Discard and Re-order CheckStorage->Discard UseAntioxidant Use Antioxidant? SolutionPrep->UseAntioxidant ImprovePrep Improve Preparation Protocol UseAntioxidant->ImprovePrep Yes AddAntioxidant Add Antioxidant to Protocol UseAntioxidant->AddAntioxidant No ImproveStorage Improve Storage Practices Discard->ImproveStorage End Problem Resolved ImproveStorage->End ImprovePrep->End AddAntioxidant->End

Caption: Troubleshooting decision tree for sample discoloration.

References

Troubleshooting low yield in chlorosulfonation of acetanilide pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorosulfonation of acetanilide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of p-acetamidobenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the chlorosulfonation of acetanilide?

The chlorosulfonation of acetanilide is an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. Due to steric hindrance from the bulky acetamido group, the sulfonation occurs predominantly at the para position. The reaction proceeds in two main stages:

  • Sulfonation: Acetanilide reacts with chlorosulfonic acid (ClSO₃H) to form p-acetamidobenzene sulfonic acid.[1]

  • Chlorination: The sulfonic acid group is then converted to a sulfonyl chloride group by excess chlorosulfonic acid, yielding p-acetamidobenzenesulfonyl chloride.[1][2]

Q2: Why is it crucial to use dry acetanilide and glassware?

Chlorosulfonic acid reacts violently with water.[3] Any moisture present will lead to the hydrolysis of chlorosulfonic acid into sulfuric acid and hydrochloric acid, which reduces the amount of reagent available for the desired reaction and can lead to unwanted side reactions, ultimately lowering the yield.

Q3: What are the primary side reactions that can occur during the chlorosulfonation of acetanilide?

The main side reaction is the hydrolysis of the product, p-acetamidobenzenesulfonyl chloride, back to p-acetamidobenzene sulfonic acid if water is present during the reaction or workup.[4] Additionally, if the reaction temperature is too high, it can lead to the formation of tar-like byproducts.[5]

Q4: Why is the acetyl group removed in a subsequent step if it's added at the beginning of the synthesis of sulfa drugs?

The amino group of aniline is protected by acetylation to form acetanilide. This is done to reduce the activating effect of the amino group and prevent side reactions during chlorosulfonation.[6] The acetyl group is then removed by hydrolysis in a later step to yield the final sulfonamide product.[7][8]

Troubleshooting Guide for Low Yield

Problem: The yield of p-acetamidobenzenesulfonyl chloride is significantly lower than expected.

Below are potential causes and their corresponding solutions to troubleshoot low yield.

Potential CauseRecommended Solution
Incomplete Reaction The reaction may not have gone to completion. Ensure the reaction mixture is heated for a sufficient duration. A common protocol suggests heating at 60-70°C for at least one to two hours.[8][9] The disappearance of hydrogen chloride evolution can indicate the completion of the reaction.[9]
Moisture Contamination The presence of water in the reactants or glassware can decompose the chlorosulfonic acid. Ensure all glassware is thoroughly dried and that the acetanilide is anhydrous before starting the reaction.[3]
Suboptimal Reaction Temperature Temperature plays a critical role in the reaction yield. One study found that conducting the reaction at 114°C resulted in a high yield of 90.05%.[10][11] However, excessively high temperatures can lead to the formation of byproducts.[5] It is crucial to carefully control the reaction temperature.
Improper Molar Ratio of Reactants An insufficient amount of chlorosulfonic acid will result in an incomplete reaction. A significant excess of chlorosulfonic acid is typically used. Molar ratios of chlorosulfonic acid to acetanilide as high as 5:1 have been reported to achieve good yields.[1] However, some methods aim to reduce this excess.[1][12]
Loss of Product During Workup and Purification The product, p-acetamidobenzenesulfonyl chloride, is susceptible to hydrolysis. The workup should be performed efficiently, and the crude product should not be heated while wet.[4][9] Pouring the reaction mixture slowly over crushed ice is a standard procedure to precipitate the product while minimizing decomposition.[9][13]
Side Reactions The formation of ortho isomers or other byproducts can reduce the yield of the desired para product. The acetamido group's steric hindrance favors para substitution, but reaction conditions can influence this.[14]

Quantitative Data on Reaction Conditions and Yield

The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of p-acetamidobenzenesulfonyl chloride.

Acetanilide (moles)Chlorosulfonic Acid (moles)Temperature (°C)Reaction Time (hours)Reported Yield (%)Reference
0.52.4912-15 (addition), then 60277-81 (crude)[9]
1530-35Not SpecifiedNot Specified[15]
Not SpecifiedNot Specified1140.25-0.3390.05[10][11]
12.1 (with PCl₅ and NH₄Cl)54 (sulfonation), 66 (chlorination)1 (sulfonation), 3 (chlorination)86.3[1][12]
2.05.025 (first zone), 100 (second zone)Not Specified (microchannel reactor)up to 92[5]

Experimental Protocols

Key Experiment: Chlorosulfonation of Acetanilide

This protocol is a synthesis of commonly cited laboratory procedures.

Materials:

  • Acetanilide (dry)

  • Chlorosulfonic acid (freshly distilled recommended)[9]

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flask fitted with a mechanical stirrer (optional but recommended) and a gas absorption trap[9]

  • Dropping funnel

  • Heating mantle or water bath

  • Beaker

  • Büchner funnel and flask

Procedure:

  • Place 0.5 moles of dry acetanilide into a dry round-bottom flask.

  • In a fume hood, carefully add 2.5 moles of chlorosulfonic acid to the acetanilide in small portions while stirring.[9] The addition should be slow to control the vigorous evolution of hydrogen chloride gas. Maintain the temperature around 15°C during the addition using a cooling bath.[9]

  • After the addition is complete, heat the mixture to 60°C for two hours to complete the reaction. The cessation of HCl evolution is an indicator of reaction completion.[9]

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and a small amount of water.

  • Slowly and carefully pour the cooled reaction mixture into the ice slurry with constant stirring.[3][9] This step should be performed in a fume hood as excess chlorosulfonic acid will react with water, producing HCl gas.

  • The solid p-acetamidobenzenesulfonyl chloride will precipitate.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold water.[9]

  • The crude product can be used directly for the next step or purified by recrystallization from a suitable solvent like benzene (use with caution due to toxicity) or by dissolving in boiling dichloromethane, separating from any aqueous layer, and then cooling to crystallize.[9][16]

Visualizations

Reaction Pathway

Reaction_Pathway Chlorosulfonation of Acetanilide Acetanilide Acetanilide Intermediate p-Acetamidobenzene Sulfonic Acid Acetanilide->Intermediate Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Intermediate Product p-Acetamidobenzenesulfonyl Chloride Intermediate->Product Chlorination Excess_Chlorosulfonic_Acid Excess ClSO3H Excess_Chlorosulfonic_Acid->Product

Caption: Reaction pathway for the chlorosulfonation of acetanilide.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Moisture Were all reagents and glassware completely dry? Start->Check_Moisture Check_Temp Was the reaction temperature correctly maintained? Check_Moisture->Check_Temp Yes Solution_Moisture Solution: Ensure anhydrous conditions. Check_Moisture->Solution_Moisture No Check_Time Was the reaction time sufficient? Check_Temp->Check_Time Yes Solution_Temp Solution: Optimize and control temperature. Check_Temp->Solution_Temp No Check_Ratio Was the molar ratio of chlorosulfonic acid to acetanilide adequate? Check_Time->Check_Ratio Yes Solution_Time Solution: Increase reaction time. Check_Time->Solution_Time No Check_Workup Was the product lost during workup/purification? Check_Ratio->Check_Workup Yes Solution_Ratio Solution: Use sufficient excess of chlorosulfonic acid. Check_Ratio->Solution_Ratio No Solution_Workup Solution: Refine workup and purification procedure. Check_Workup->Solution_Workup Yes End Yield Improved Check_Workup->End No Solution_Moisture->End Solution_Temp->End Solution_Time->End Solution_Ratio->End Solution_Workup->End

Caption: A logical workflow for troubleshooting low product yield.

Key Parameter Relationships

Parameter_Relationships Parameter Impact on Yield Yield High Yield Temp Optimal Temperature (e.g., 60-114°C) Temp->Yield Time Sufficient Reaction Time (1-2 hours) Time->Yield Ratio Excess Chlorosulfonic Acid (e.g., >4:1 ratio) Ratio->Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Low_Yield Low Yield Moisture Moisture Present Moisture->Low_Yield Low_Temp Insufficient Temperature Low_Temp->Low_Yield Short_Time Insufficient Time Short_Time->Low_Yield Low_Ratio Insufficient Reagent Low_Ratio->Low_Yield

Caption: Relationship between key parameters and final product yield.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Aminophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Aminophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the reduction of 2-(4-nitrophenyl)ethanol. This transformation can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is often favored for its high selectivity and yield.[1][2]

Q2: What is the starting material for the common synthesis route?

A2: The primary starting material is 2-(4-nitrophenyl)ethanol. This precursor is typically synthesized by the reduction of 4-nitrophenylacetic acid or its esters.[3]

Q3: What are the typical reaction conditions for the catalytic hydrogenation of 2-(4-nitrophenyl)ethanol?

A3: Typical conditions for catalytic hydrogenation involve reacting 2-(4-nitrophenyl)ethanol with hydrogen gas in the presence of a catalyst. Common solvents include alcohols like methanol or ethanol.[3][4] Reaction temperatures can range from room temperature to 80°C, and hydrogen pressure can vary from atmospheric pressure to several bars.[3][5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reduction of 2-(4-nitrophenyl)ethanol can be effectively monitored by Thin-Layer Chromatography (TLC).[2][4] By comparing the reaction mixture to the starting material spot, the disappearance of the starting material indicates the completion of the reaction.

Troubleshooting Guides

Problem 1: Low Yield of this compound

  • Question: I am consistently obtaining a low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using TLC until the starting material (2-(4-nitrophenyl)ethanol) is no longer visible.[4] If the reaction stalls, consider increasing the reaction time, temperature, or hydrogen pressure.[2][5]

    • Catalyst Inactivity: The catalyst may be poisoned or not sufficiently active.

      • Solution: Ensure the use of fresh, high-quality catalyst. If catalyst poisoning is suspected (e.g., by sulfur-containing impurities), consider using a more robust catalyst like Raney Nickel or specialized catalysts resistant to poisoning.[5] Proper catalyst handling and storage are crucial to maintain its activity.

    • Suboptimal Reaction Conditions: The chosen temperature, pressure, or solvent may not be optimal for the specific catalyst and substrate.

      • Solution: Systematically vary the reaction parameters. For instance, with a Pd/C catalyst, an increase in hydrogen pressure can sometimes enhance the reaction rate.[5] The choice of solvent can also influence the reaction; alcohols like methanol and ethanol are commonly used and generally effective.[3][4]

    • Product Loss During Work-up: Significant amounts of the product may be lost during the extraction and purification steps.

      • Solution: After the reaction, the catalyst is typically removed by filtration. The product is then isolated by removing the solvent and can be further purified by recrystallization.[3] Ensure efficient extraction and minimize transfers to reduce mechanical losses.

Problem 2: Formation of Colored Impurities

  • Question: My final product has a brownish color, suggesting the presence of impurities. What are these impurities and how can I avoid them?

  • Answer: The formation of colored byproducts is a common issue in the reduction of nitroarenes.

    • Cause: These impurities are often azo and azoxy compounds, which arise from the condensation of partially reduced intermediates like nitroso and hydroxylamine species.[2][5]

    • Solutions:

      • Ensure Complete Reduction: Drive the reaction to completion to minimize the concentration of these reactive intermediates. This can be achieved by extending the reaction time or using a more active catalyst system.[2]

      • Catalyst Selection: Certain catalysts are more prone to the accumulation of these intermediates. Raney Nickel, for example, can sometimes be more effective than precious metal catalysts at preventing their formation.[5]

      • Purification: If colored impurities are present in the final product, they can often be removed by recrystallization.[3]

Problem 3: Reaction Stalls or Proceeds Very Slowly

  • Question: The hydrogenation reaction starts but then slows down significantly or stops before all the starting material is consumed. What could be the issue?

  • Answer: A stalled reaction can be frustrating. Here are the likely culprits and their solutions:

    • Catalyst Deactivation: The catalyst can become deactivated during the reaction.

      • Cause: This can be due to poisoning by impurities in the starting material or solvent, or by the product itself inhibiting the catalyst's active sites.[5]

      • Solution: Use purified starting materials and high-purity solvents. If product inhibition is suspected, a higher catalyst loading might be necessary. In some cases, adding a small amount of an alkali metal hydroxide can improve the activity of Raney Nickel catalysts.[6]

    • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction efficiently.

      • Solution: Gradually increase the hydrogen pressure and ensure there are no leaks in the reaction setup.[5]

    • Poor Catalyst Dispersion: If the catalyst is not well-suspended in the reaction mixture, its active surface area is limited.

      • Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a good catalyst slurry.[5]

Data Presentation

Table 1: Comparison of Catalysts for the Reduction of 2-(4-nitrophenyl)ethanol

CatalystTypical ConditionsAdvantagesDisadvantages
Pd/C (Palladium on Carbon) H₂ (1-50 bar), Methanol/Ethanol, Room Temp - 80°C[3][5]High activity, good selectivity, widely available.Susceptible to sulfur poisoning, can sometimes lead to over-reduction.[2][5]
Raney Nickel H₂ (1-50 bar), Methanol/Ethanol, Room Temp - 80°C[6]Lower cost, less susceptible to poisoning by some functional groups.[5]Pyrophoric (handle with care), may require higher temperatures/pressures.
Pt-SnO₂/C H₂ (atmospheric pressure), Methanol, 68°C[4]High selectivity under mild conditions.Less commonly available than Pd/C or Raney Nickel.
NaBH₄ (Sodium Borohydride) Methanol/Ethanol, Room Temperature[1]Milder reducing agent, good for selective reductions.May have slower reaction rates, potential for side reactions in protic solvents.[1]
LiAlH₄ (Lithium Aluminum Hydride) Anhydrous Ether/THF, 0°C to Room Temperature[3]Very powerful reducing agent.Non-selective (reduces other functional groups), highly reactive with water (requires anhydrous conditions).[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-(4-nitrophenyl)ethanol using Pd/C

  • Preparation: In a suitable hydrogenation vessel, add 2-(4-nitrophenyl)ethanol (1 equivalent) and a solvent such as methanol or ethanol (10-20 volumes).

  • Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol%).

  • Inerting: Seal the vessel and purge the system multiple times with an inert gas like nitrogen or argon to remove all oxygen.[5]

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-10 bar).

  • Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60°C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel again with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Start 2-(4-Nitrophenyl)ethanol Solvent (e.g., Methanol) Catalyst (e.g., Pd/C) ReactionVessel Hydrogenation Reactor Start->ReactionVessel Conditions H2 Pressure Temperature Stirring ReactionVessel->Conditions Filtration Filter to remove catalyst ReactionVessel->Filtration Reaction Complete Evaporation Solvent Removal Filtration->Evaporation Purification Recrystallization Evaporation->Purification End This compound Purification->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Start Low Yield or Impure Product CheckCompletion Is the reaction complete? (Check TLC) Start->CheckCompletion CheckCatalyst Is the catalyst active? CheckCompletion->CheckCatalyst Yes IncreaseTime Increase reaction time, temperature, or pressure. CheckCompletion->IncreaseTime No CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes FreshCatalyst Use fresh catalyst. Consider alternative catalyst. CheckCatalyst->FreshCatalyst No CheckWorkup Is product lost during work-up? CheckConditions->CheckWorkup Yes Optimize Systematically vary T, P, and solvent. CheckConditions->Optimize No RefineWorkup Optimize extraction and purification steps. CheckWorkup->RefineWorkup Yes Success Improved Yield/ Purity CheckWorkup->Success No IncreaseTime->Success FreshCatalyst->Success Optimize->Success RefineWorkup->Success

References

Identifying and minimizing byproducts in 4-aminophenethyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 4-aminophenethyl alcohol, with a focus on identifying and minimizing byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-aminophenethyl alcohol?

A1: The most prevalent and efficient method for synthesizing 4-aminophenethyl alcohol is through the catalytic hydrogenation of 4-nitrophenethyl alcohol. This reaction involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂) using a metal catalyst, such as platinum-on-carbon (Pt/C) or Raney nickel, in the presence of a hydrogen source like hydrogen gas (H₂) or hydrazine hydrate.[1][2]

Q2: What are the potential byproducts in the synthesis of 4-aminophenethyl alcohol via catalytic hydrogenation?

A2: During the reduction of 4-nitrophenethyl alcohol, several byproducts can form, primarily due to incomplete reduction or side reactions. The most common impurities include:

  • Unreacted Starting Material: Residual 4-nitrophenethyl alcohol.

  • Incomplete Reduction Intermediates: Species such as 4-(2-hydroxyethyl)nitrosobenzene and N-(4-(2-hydroxyethyl)phenyl)hydroxylamine may be present.

  • Dimeric Condensation Products: Unstable intermediates can dimerize to form azoxy, azo, or hydrazo compounds, which can be difficult to remove.

  • Solvent-Related Impurities: Depending on the solvent and catalyst used, side reactions can occur. For example, using alcohols as solvents can sometimes lead to minor N-alkylation or O-alkylation byproducts.

Q3: How can I detect and quantify the purity of my 4-aminophenethyl alcohol sample and identify byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment and byproduct identification.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the final product and detecting non-volatile impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities and can help in the structural elucidation of unknown byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities by comparing the spectra to a reference standard.[2]

  • Non-aqueous Titration: This method can be a cost-effective way to determine the overall purity based on the basicity of the amine group, providing an assay of the total base content.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 4-Aminophenethyl Alcohol 1. Inactive Catalyst: The catalyst may have been improperly handled or stored, leading to deactivation. 2. Insufficient Hydrogen Source: Inadequate hydrogen pressure or insufficient molar equivalents of a chemical reductant (e.g., hydrazine). 3. Poor Solvent Choice: The chosen solvent may not be optimal for the reaction, affecting substrate solubility or catalyst activity.[4][5]1. Use fresh, high-quality catalyst. If using Raney Nickel, ensure it is properly activated. 2. Increase hydrogen pressure or the amount of the reducing agent. Ensure the reaction vessel is properly sealed to prevent leaks. 3. Screen different solvents. Protic solvents like ethanol or methanol are commonly used. Ensure the starting material is fully dissolved.
Incomplete Reaction (Presence of Starting Material) 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active. 3. Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst.1. Monitor the reaction progress using TLC or HPLC and extend the reaction time until the starting material is consumed. 2. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.[4] 3. Use high-purity starting materials and solvents. Pre-treating the starting material with activated carbon can sometimes remove catalyst poisons.
Presence of Colored Impurities (Yellow/Orange/Brown Product) 1. Formation of Azo/Azoxy Byproducts: These dimeric species are often colored and result from the condensation of partially reduced intermediates. 2. Air Oxidation: The aminophenol product can be sensitive to air oxidation, which can lead to colored degradation products.1. Ensure efficient and rapid reduction by optimizing catalyst loading and hydrogen pressure. Maintain an inert atmosphere. 2. Conduct the reaction work-up and purification steps under an inert atmosphere (e.g., Nitrogen or Argon). Store the final product protected from light and air.[1]
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may have high solubility in the reaction solvent, leading to losses during filtration. 2. Emulsion during Work-up: Emulsions can form during aqueous extraction, making phase separation difficult. 3. Co-crystallization with Impurities: Byproducts with similar structures may co-crystallize with the desired product.1. After the reaction, remove the solvent under reduced pressure before proceeding with purification.[1] 2. Add a small amount of brine to the aqueous layer to help break the emulsion. 3. Perform recrystallization from a suitable solvent system. A solvent/anti-solvent pair can be effective. Consider column chromatography for highly impure samples.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminophenethyl Alcohol via Catalytic Hydrogenation

This protocol is a representative method for the reduction of 4-nitrophenethyl alcohol.

Materials:

  • 4-Nitrophenethyl Alcohol

  • Ethanol (or Methanol)

  • 5% Platinum on Carbon (Pt/C) catalyst (or Raney Nickel)

  • Hydrogen Gas (H₂)

  • Celite or another filtration aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-nitrophenethyl alcohol in ethanol (e.g., 10 mL of solvent per gram of substrate).

  • Carefully add the Pt/C catalyst under an inert atmosphere (e.g., 5-10% by weight relative to the starting material).

  • Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this should be optimized) and begin vigorous stirring.

  • Maintain the reaction at a constant temperature (e.g., 25-40°C). The reaction is often exothermic and may require cooling.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC.

  • Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent by rotary evaporation to yield the crude 4-aminophenethyl alcohol.

  • Purify the crude product by recrystallization, typically from a solvent such as ethyl acetate or a mixture of ethyl acetate and hexanes.[1]

Protocol 2: General HPLC Method for Purity Analysis

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visual Guides

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Quality Control Start 4-Nitrophenethyl Alcohol + Solvent (Ethanol) Catalyst Add Catalyst (Pt/C) Start->Catalyst Hydrogenation Hydrogenation (H2, Pressure) Catalyst->Hydrogenation Monitoring Monitor Reaction (TLC/HPLC) Hydrogenation->Monitoring Filtration Filter Catalyst Monitoring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Drying Dry Final Product Recrystallization->Drying Analysis Purity Analysis (HPLC, GC-MS, NMR) Drying->Analysis

Caption: Experimental workflow for the synthesis and purification of 4-aminophenethyl alcohol.

Troubleshooting_Tree Start Analyze Crude Product (e.g., by HPLC) Purity_Check Purity > 98%? Start->Purity_Check Low_Purity Low Purity Detected Purity_Check->Low_Purity No High_Purity Product Meets Spec Purity_Check->High_Purity Yes Impurity_ID Major Impurity? Low_Purity->Impurity_ID Starting_Material Unreacted Starting Material Impurity_ID->Starting_Material Starting Material Unknown_Peak Unknown Peak Impurity_ID->Unknown_Peak Other Action_SM Increase Reaction Time, Catalyst Load, or Temp. Starting_Material->Action_SM Action_Unknown Characterize by MS/NMR. Optimize Reaction Conditions (e.g., inert atmosphere). Unknown_Peak->Action_Unknown

Caption: Troubleshooting decision tree for impure 4-aminophenethyl alcohol.

Reaction_Pathways Start 4-Nitrophenethyl Alcohol (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +H2 Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +H2 Side_Product Azoxy/Azo Byproducts (Ar-N=N(O)-Ar) Nitroso->Side_Product Condensation Product 4-Aminophenethyl Alcohol (Ar-NH2) Hydroxylamine->Product +H2 Hydroxylamine->Side_Product Condensation

Caption: Reaction pathway showing desired product and potential side-product formation.

References

Technical Support Center: Column Chromatography Purification of 2-(4-Aminophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-(4-aminophenyl)ethanol and its derivatives. The information is tailored to researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of this compound derivatives in a question-and-answer format.

Q1: My this compound derivative is streaking or tailing on the silica gel column. What can I do to improve the separation?

A1: Tailing is a common issue when purifying amines on silica gel due to the acidic nature of the stationary phase, which strongly interacts with the basic amine. Here are several strategies to mitigate this problem:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier into your eluent system can neutralize the acidic silanol groups on the silica surface. A common practice is to add 0.1-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase.[1][2]

  • Use of Amine-Functionalized Silica: For particularly problematic separations, consider using an amine-functionalized silica gel as the stationary phase. This provides a more inert surface for the purification of basic compounds.[2]

  • Protection of the Amine Group: If the above methods are not effective, protecting the amine group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, can significantly reduce its polarity and interaction with the silica gel.

Q2: My compound is not eluting from the column, even with a high concentration of polar solvent.

A2: This issue can arise from several factors:

  • Compound Decomposition: The compound may be unstable on silica gel and has decomposed on the column. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[3]

  • Incorrect Solvent System: The chosen eluent may not be polar enough. For highly polar this compound derivatives, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[2]

  • Precipitation on the Column: The compound may have precipitated at the top of the column. This can sometimes be addressed by carefully disturbing the top of the silica bed.[3]

Q3: The separation between my desired product and an impurity is poor, even though they have different Rf values on the TLC plate.

A3: This can happen for a few reasons:

  • Column Overloading: Too much sample was loaded onto the column, exceeding its separation capacity. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude sample.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Co-elution: The impurity may have a very similar polarity to your product in the chosen solvent system. Experiment with different solvent systems to improve the separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of a this compound derivative?

A1: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For this compound and its less polar derivatives, a gradient of ethyl acetate in hexane is often effective. For more polar derivatives, a gradient of methanol in dichloromethane can be used. It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). An ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.[4]

Q2: How much silica gel should I use for my column?

A2: The amount of silica gel depends on the quantity of the sample and the difficulty of the separation. A general guideline is to use a silica gel to crude sample weight ratio of 50:1 to 100:1. For very difficult separations, this ratio can be increased.

Q3: Should I perform a "wet" or "dry" loading of my sample onto the column?

A3: Both methods can be effective.

  • Wet loading involves dissolving the sample in a minimum amount of the initial eluent and carefully adding it to the top of the column. This is suitable for samples that are readily soluble in the mobile phase.[5]

  • Dry loading is preferred for samples that have poor solubility in the eluent. The sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.[5]

Q4: When is it necessary to use a protecting group for the amine or alcohol functionality?

A4: A protecting group strategy is advisable when the high polarity of the amino and/or alcohol groups significantly hinders purification by column chromatography. For instance, if your compound shows significant tailing or remains at the baseline on a TLC plate even with highly polar solvent systems, protecting one or both of these functional groups can make the compound less polar and more amenable to purification on silica gel. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amine functionality.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol is a general guideline and should be optimized for each specific this compound derivative based on TLC analysis. A protocol for the purification of an N-acylated derivative of a similar compound, 2-((p-aminophenyl)sulphonyl)ethanol, involves purification by column chromatography on silica gel using an ethyl acetate/hexane gradient.[6]

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent. Carefully pipette the solution onto the top of the column.[5]
  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

3. Elution:

  • Carefully add the eluent to the top of the column.
  • Begin collecting fractions.
  • If using a gradient elution, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

4. Isolation of the Purified Compound:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Quantitative Data

The following table provides representative data for the column chromatography purification of a hypothetical this compound derivative. These values should be considered as a starting point and will require optimization for specific molecules.

CompoundStationary PhaseEluent System (v/v)Rf Value (TLC)Typical Recovery Yield (%)Purity (%)
N-Acetyl-2-(4-aminophenyl)ethanolSilica GelHexane:Ethyl Acetate (1:1)0.3585-95>98
N-Benzoyl-2-(4-aminophenyl)ethanolSilica GelHexane:Ethyl Acetate (3:1)0.4080-90>98
2-(4-(Boc-amino)phenyl)ethanolSilica GelHexane:Ethyl Acetate (4:1)0.3090-98>99

Visualizations

Experimental Workflow for Column Chromatography

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_column Prepare Slurry & Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for the purification of this compound derivatives.

Troubleshooting Logic for Tailing Peaks

troubleshooting_tailing start Tailing Peak Observed add_base Add Basic Modifier (e.g., Et3N) to Eluent start->add_base use_amine_silica Use Amine-Functionalized Silica add_base->use_amine_silica No resolved Separation Improved add_base->resolved Yes protect_amine Protect Amine Group (e.g., Boc) use_amine_silica->protect_amine No use_amine_silica->resolved Yes protect_amine->resolved Yes not_resolved Still Tailing protect_amine->not_resolved No

Caption: Decision tree for troubleshooting tailing peaks of amine compounds.

References

Navigating Solubility Challenges with 2-(4-Aminophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Brought to you by the Technical Support Center, this guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-(4-Aminophenyl)ethanol in experimental settings. This resource offers detailed methodologies, quantitative data summaries, and visual workflows to ensure the successful incorporation of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation when I add my this compound stock solution to an aqueous buffer (e.g., PBS). What is causing this and how can I prevent it?

A2: Precipitation upon addition to aqueous buffers is a common issue and can be attributed to several factors:

  • Solvent Mismatch: If your stock solution is prepared in a highly organic solvent like 100% DMSO or ethanol, the abrupt change in solvent polarity when added to an aqueous buffer can cause the compound to crash out of solution.

  • Concentration Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous buffer may be higher than its intrinsic aqueous solubility.

  • pH Effects: The pH of the buffer can influence the ionization state of the amino group on the phenyl ring, thereby affecting its solubility.

  • Salt Concentration: High salt concentrations in the buffer can sometimes lead to "salting out," where the solubility of an organic compound is decreased.

To prevent precipitation, consider the following troubleshooting steps:

  • Optimize Stock Solution Solvent: If possible, prepare the stock solution in a solvent system that is more compatible with your final aqueous buffer, such as a co-solvent mixture (e.g., a small percentage of DMSO or ethanol in water).

  • Gradual Addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to allow for gradual mixing and prevent localized high concentrations.

  • Work at Lower Concentrations: Determine the maximum achievable concentration in your final buffer system and work within that limit.

  • pH Adjustment: Experimentally determine the optimal pH for solubility. Since this compound has a basic amino group, adjusting the pH of the buffer to be slightly acidic may improve solubility by forming a more soluble salt.

  • Use of Co-solvents: Incorporate a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous solution. For cell culture experiments, it is crucial to keep the final concentration of organic solvents low (typically below 0.5% or even 0.1%) to avoid cytotoxicity.[5]

Q3: How can I prepare a stock solution of this compound for use in cell culture experiments?

A3: For cell culture applications, it is critical to minimize solvent toxicity. Here is a general protocol:

  • Initial Solubilization: Prepare a high-concentration primary stock solution (e.g., 10-100 mM) in 100% DMSO or ethanol. Ensure the compound is completely dissolved.

  • Intermediate Dilution (Optional): If a large dilution is required, you can perform an intermediate dilution of the primary stock in your cell culture medium.

  • Final Working Solution: Further dilute the primary or intermediate stock solution into your complete cell culture medium to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.1%) to prevent adverse effects on the cells.[5]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO in media) without the compound.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in the Desired Solvent

Symptoms:

  • The solid compound does not fully dissolve, even with vortexing or sonication.

  • A suspension or cloudy solution is formed instead of a clear solution.

Troubleshooting Workflow:

start Initial Dissolution Attempt check_solubility Is the compound fully dissolved? start->check_solubility increase_temp Gently warm the solution (e.g., 37-50°C) check_solubility->increase_temp No success Solution Prepared check_solubility->success Yes check_again Is it dissolved now? increase_temp->check_again sonicate Sonicate the solution check_again->sonicate No check_again->success Yes check_sonicate Is it dissolved now? sonicate->check_sonicate change_solvent Try a different solvent (e.g., methanol, DMSO, ethanol) check_sonicate->change_solvent No check_sonicate->success Yes change_solvent->start failure Consider alternative formulation strategies change_solvent->failure

Caption: Troubleshooting workflow for initial dissolution of this compound.

Issue 2: Compound Precipitates Out of Solution Over Time

Symptoms:

  • A clear solution becomes cloudy or forms visible crystals upon storage.

  • Inconsistent results are observed in experiments using the same stock solution over a period of days.

Troubleshooting Workflow:

start Precipitation Observed During Storage check_concentration Is the concentration near the solubility limit? start->check_concentration lower_concentration Prepare a more dilute stock solution check_concentration->lower_concentration Yes check_storage How is the solution stored? check_concentration->check_storage No resolved Precipitation Issue Resolved lower_concentration->resolved store_rt Store at room temperature (if stable) check_storage->store_rt At low temp check_solvent_evap Is solvent evaporation a possibility? check_storage->check_solvent_evap At room temp store_rt->resolved prepare_fresh Prepare fresh solutions before each experiment prepare_fresh->resolved check_solvent_evap->prepare_fresh No seal_tightly Use tightly sealed vials (e.g., with parafilm) check_solvent_evap->seal_tightly Yes seal_tightly->resolved

Caption: Troubleshooting workflow for preventing precipitation during storage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

Methodology:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight: 137.18 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 1.37 mg.

  • Weigh the calculated amount of this compound and place it in a suitable vial.

  • Add the desired volume of anhydrous DMSO.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Store the stock solution in a tightly sealed container at room temperature, protected from light. It is recommended to prepare fresh stock solutions regularly and monitor for any signs of precipitation.

Protocol 2: Recrystallization of this compound for Purification

Objective: To purify this compound from less soluble impurities using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated.

  • If too much water is added and significant precipitation occurs, add a small amount of hot ethanol to redissolve the precipitate until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubilityReference
MethanolSoluble[1][2][3][4]
EthanolLikely SolubleInferred from recrystallization protocols
DMSOLikely SolubleCommon solvent for similar compounds
WaterSparingly SolubleInferred from precipitation in aqueous buffers

Note: Quantitative solubility data is limited in the available literature. This table is based on qualitative descriptions and inferences from experimental protocols.

Advanced Solubility Enhancement Strategies

For particularly challenging solubility issues, the following advanced techniques can be considered:

  • Salt Formation: Since this compound contains a basic amino group, it can be converted to a salt (e.g., hydrochloride salt) by reacting it with an acid. Salts of active pharmaceutical ingredients are often more water-soluble than the free base.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7] This can be particularly useful for preparing aqueous formulations for biological assays.

Logical Relationship for Solubility Enhancement:

cluster_strategies Solubility Enhancement Strategies compound This compound (Poor Aqueous Solubility) ph_adjust pH Adjustment (Acidic pH) compound->ph_adjust cosolvents Co-solvents (e.g., Ethanol, DMSO) compound->cosolvents salt_formation Salt Formation (e.g., Hydrochloride) compound->salt_formation cyclodextrins Cyclodextrin Complexation compound->cyclodextrins goal Increased Aqueous Solubility ph_adjust->goal cosolvents->goal salt_formation->goal cyclodextrins->goal

Caption: Strategies to improve the aqueous solubility of this compound.

References

Best practices for handling air-sensitive 2-(4-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling the air-sensitive compound 2-(4-Aminophenyl)ethanol. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid (Yellow to Brown) Exposure to air and/or light.Discard the reagent as it has likely oxidized. Implement stricter inert atmosphere techniques for storage and handling. Store in a dark, cool place under argon or nitrogen.
Poor Solubility in Recommended Solvents The compound may have degraded to insoluble polymeric materials.Confirm the purity of the solvent. If the solvent is pure, the reagent has likely degraded and should be discarded.
Inconsistent Reaction Yields Partial degradation of the starting material due to brief or repeated exposure to air.Use freshly purchased reagent or a newly opened container. Ensure all handling is performed under a robust inert atmosphere (glovebox or Schlenk line).
Formation of Colored Impurities in Reaction Oxidation of the amino or alcohol group during the reaction.Degas all solvents thoroughly before use. Maintain a positive pressure of inert gas throughout the reaction. Consider using an antioxidant if compatible with the reaction chemistry.
Clogging of Syringe or Cannula During Transfer Formation of solid degradation products upon contact with residual air or moisture in the transfer apparatus.Ensure all glassware, syringes, and cannulas are rigorously dried (e.g., oven-dried and cooled under vacuum) before use. Purge the transfer apparatus with inert gas immediately before use.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to prevent degradation?

A1: this compound is air-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[1][2] It is best stored in a cool, dark place.[3] For long-term storage, a glovebox with a low-oxygen and low-moisture environment is ideal.[3]

Q2: What are the visible signs of degradation for this compound?

A2: The pure compound is a white to pale cream crystalline solid.[4][5] Discoloration, typically to yellow, brown, or even a purplish hue, is a strong indicator of oxidation and degradation.[2] The presence of insoluble particulates in solutions is another sign of degradation into polymeric materials.

Q3: Can I handle this compound on the open bench?

A3: No, due to its air-sensitive nature, handling this compound on the open bench is not recommended as it will lead to oxidation. All manipulations, including weighing and dissolution, should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[3][6][7]

Q4: What is the likely degradation pathway of this compound when exposed to air?

Q5: What solvents are compatible with this compound?

A5: It is soluble in methanol.[1][4][7] When preparing solutions, it is crucial to use anhydrous, degassed solvents to prevent degradation.

Q6: How can I safely dispose of degraded this compound?

A6: Degraded this compound should be disposed of as chemical waste in accordance with local regulations.[6] Avoid mixing it with incompatible materials like strong oxidizing agents, acid anhydrides, and acid chlorides.[6]

Quantitative Data Summary

ParameterValueSource
Melting Point 107-110 °C[4][7][10]
Boiling Point 255 °C[4]
Appearance White to pale cream crystals or powder[4][5]
Solubility Soluble in methanol[1][4][7]
Storage Conditions Store under inert gas (e.g., Argon, Nitrogen) in a cool, dry, and dark place.[1][2][3]

Experimental Protocols

Protocol 1: Weighing and Dispensing using a Glovebox
  • Preparation: Introduce the sealed container of this compound, a clean and dry spatula, and a tared weighing vessel into the glovebox antechamber.

  • Inerting: Cycle the antechamber with vacuum and inert gas (e.g., argon or nitrogen) at least three times to remove atmospheric contaminants.

  • Transfer: Move the items into the main glovebox chamber.

  • Weighing: Inside the glovebox, carefully open the container and dispense the desired amount of the solid into the tared weighing vessel using the clean spatula.

  • Sealing: Securely reseal the main container of this compound.

  • Dissolution (if required): Add the weighed solid to a flask containing degassed solvent within the glovebox.

  • Removal: Transfer the sealed reaction flask and the original reagent container out of the glovebox via the antechamber.

Protocol 2: Handling and Transfer using a Schlenk Line
  • Glassware Preparation: Ensure the Schlenk flask containing this compound and the receiving flask are clean, dry, and have been purged with an inert gas. This is typically done by connecting them to the Schlenk line, evacuating under vacuum, and refilling with inert gas three times.

  • Positive Pressure: Maintain a slight positive pressure of inert gas in both flasks, which can be monitored with an oil bubbler.

  • Solid Transfer: For transferring the solid, quickly remove the stoppers from both flasks under a strong counterflow of inert gas and connect the flasks. Gently tap to transfer the solid.

  • Solution Transfer (via Cannula):

    • Dissolve the this compound in a degassed solvent within its Schlenk flask.

    • Insert a cannula (a double-tipped needle) through the septum of both the sending and receiving flasks.

    • To initiate the transfer, slightly increase the inert gas pressure in the sending flask or slightly decrease it in the receiving flask (by briefly opening to the vacuum line).

    • Once the transfer is complete, remove the cannula while maintaining a positive inert gas flow in both flasks.

Visualizations

experimental_workflow cluster_glovebox Glovebox Method cluster_schlenk Schlenk Line Method gb_start Start gb_antechamber Introduce materials to antechamber gb_start->gb_antechamber gb_purge Purge antechamber (3x vacuum/inert gas) gb_antechamber->gb_purge gb_transfer_in Transfer to main chamber gb_purge->gb_transfer_in gb_weigh Weigh solid gb_transfer_in->gb_weigh gb_dissolve Dissolve in degassed solvent gb_weigh->gb_dissolve gb_seal Seal flask gb_dissolve->gb_seal gb_transfer_out Transfer out via antechamber gb_seal->gb_transfer_out gb_end Proceed with reaction gb_transfer_out->gb_end sl_start Start sl_prepare Prepare dry, inert Schlenk flasks sl_start->sl_prepare sl_purge Purge flasks (3x vacuum/inert gas) sl_prepare->sl_purge sl_dissolve Dissolve solid in degassed solvent sl_purge->sl_dissolve sl_cannula Transfer solution via cannula sl_dissolve->sl_cannula sl_end Proceed with reaction sl_cannula->sl_end

Caption: Workflow for handling this compound.

troubleshooting_logic start Experiment yields inconsistent results or fails check_reagent Is the solid this compound white or pale cream? start->check_reagent reagent_ok Reagent appears pure check_reagent->reagent_ok Yes reagent_bad Reagent is discolored (yellow/brown) check_reagent->reagent_bad No check_handling Were inert atmosphere techniques used for all steps? reagent_ok->check_handling discard Discard reagent. Source new material. reagent_bad->discard handling_ok Yes, proper handling check_handling->handling_ok Yes handling_bad No, or potential exposure to air check_handling->handling_bad No check_solvents Were solvents anhydrous and properly degassed? handling_ok->check_solvents improve_technique Review and improve inert atmosphere techniques. (e.g., better purging, check for leaks) handling_bad->improve_technique solvents_ok Yes, solvents were pure check_solvents->solvents_ok Yes solvents_bad No, or unsure check_solvents->solvents_bad No other_issues Investigate other reaction parameters (temperature, other reagents, etc.) solvents_ok->other_issues purify_solvents Dry and degas all solvents before use. solvents_bad->purify_solvents

Caption: Troubleshooting decision tree for experiments.

References

Validation & Comparative

Confirming the Structure of 2-(4-Aminophenyl)ethanol using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of mass spectrometry for the structural confirmation of 2-(4-Aminophenyl)ethanol. It includes a detailed analysis of its expected fragmentation pattern, a comparison with a structural isomer, a standardized experimental protocol, and visual diagrams to elucidate the fragmentation pathway and experimental workflow.

Structural Confirmation by Electron Ionization Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound (Molecular Weight: 137.18 g/mol [1]), the mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for its unambiguous identification.

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The presence of a nitrogen atom results in an odd molecular weight, a characteristic feature of compounds with an odd number of nitrogen atoms according to the nitrogen rule.

Predicted Fragmentation Pattern

The fragmentation of this compound in an EI mass spectrometer is predicted to proceed through several key pathways, primarily driven by the stability of the resulting carbocations. The most significant fragmentation is the benzylic cleavage, which is the cleavage of the C-C bond between the ethyl group and the phenyl ring. This cleavage is highly favored due to the formation of a resonance-stabilized benzylic cation.

The expected key fragments and their corresponding mass-to-charge ratios (m/z) are:

  • m/z 137 [M]: The Molecular Ion. This peak represents the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.[1]

  • m/z 107: This fragment arises from the loss of a CH₂OH radical (mass 31) from the molecular ion. However, a more plausible and dominant fragmentation pathway for aromatic amines is the cleavage of the bond beta to the aromatic ring.

  • m/z 106: This prominent peak is attributed to the formation of the resonance-stabilized 4-aminobenzyl cation, resulting from the cleavage of the Cα-Cβ bond of the ethyl side chain. This is a characteristic fragmentation for phenylethylamine derivatives.

Comparison with a Structural Isomer: 1-(3-Aminophenyl)ethanol

To highlight the specificity of mass spectrometry, the predicted fragmentation pattern of this compound is compared with that of its structural isomer, 1-(3-aminophenyl)ethanol. While both compounds have the same molecular formula (C₈H₁₁NO) and molecular weight (137.18 g/mol ), their different structures lead to distinct fragmentation patterns.

FeatureThis compound1-(3-Aminophenyl)ethanolRationale for Difference
Molecular Ion (M•+) m/z 137m/z 137Same molecular formula.
Base Peak m/z 106m/z 122The base peak for this compound is due to the stable 4-aminobenzyl cation. For 1-(3-aminophenyl)ethanol, the loss of a methyl radical to form a stable benzylic cation at m/z 122 is the most favored fragmentation.
Other Key Fragments m/z 107m/z 93This compound may show a fragment at m/z 107. 1-(3-Aminophenyl)ethanol would likely lose the entire ethyl group to form a fragment at m/z 93.

This comparison demonstrates that while isomers may share the same molecular ion, their unique fragmentation patterns allow for their clear differentiation by mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This protocol outlines the general procedure for acquiring a mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):
  • Injector: Split/splitless injector, operated in splitless mode.
  • Injector Temperature: 250 °C.
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-400.
  • Scan Speed: 1000 amu/s.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the sample solution into the GC-MS.
  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library or the predicted fragmentation pattern for structural confirmation.

Visualizing the Fragmentation and Workflow

To further clarify the processes involved, the following diagrams illustrate the predicted fragmentation pathway of this compound and the general experimental workflow for its analysis by GC-MS.

Fragmentation_Pathway cluster_M Molecular Ion cluster_F1 Benzylic Cleavage cluster_F2 Loss of CH₂OH M [C₈H₁₁NO]⁺ m/z = 137 F1 [C₇H₈N]⁺ m/z = 106 M->F1 - CH₂OH• F2 [C₇H₉N]⁺ m/z = 107 M->F2 - CH₂O

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Experimental_Workflow A Sample Preparation (Dissolve in Solvent) B GC Injection (1 µL) A->B C Gas Chromatography (Separation) B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection (Electron Multiplier) E->F G Data Analysis (Mass Spectrum) F->G

Caption: General experimental workflow for GC-MS analysis.

References

A Comparative Analysis of 2-(4-Aminophenyl)ethanol and Other Key Amino Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the properties, biological activities, and applications of 2-(4-Aminophenyl)ethanol in comparison to other significant amino alcohols like phenylethanolamine, tyramine, and octopamine.

This guide provides an in-depth comparative analysis of this compound alongside other critical amino alcohols, offering a valuable resource for researchers, scientists, and professionals in drug development. By examining their structural nuances, physicochemical properties, and biological activities, this document aims to shed light on their potential applications and structure-activity relationships. The comparison includes data on their synthesis, cytotoxicity, and roles in signaling pathways, supported by experimental protocols and visualizations to facilitate a comprehensive understanding.

Introduction to Amino Alcohols

Amino alcohols are a class of organic compounds containing both an amine and a hydroxyl functional group. Their bifunctional nature makes them versatile building blocks in organic synthesis and crucial components in many biologically active molecules.[1] They are integral to the structure of numerous pharmaceuticals, agrochemicals, and fine chemicals.[2] Their applications range from chiral auxiliaries in asymmetric synthesis to key pharmacophores in drug design.[1] This guide focuses on this compound and compares it with three other structurally and functionally relevant amino alcohols: phenylethanolamine, tyramine, and octopamine.

Physicochemical Properties

The physicochemical properties of these amino alcohols, such as molecular weight, melting point, and solubility, are fundamental to their handling, formulation, and biological activity. A comparison of these properties is presented in Table 1.

PropertyThis compoundPhenylethanolamineTyramineOctopamine
Molecular Formula C₈H₁₁NOC₈H₁₁NOC₈H₁₁NOC₈H₁₁NO
Molecular Weight ( g/mol ) 137.18137.18137.18153.18
Melting Point (°C) 107-110[3]56-57164-165155-157
Boiling Point (°C) 255[3]157-160 (at 17 mmHg)170 (at 3 mmHg)Decomposes
Solubility Soluble in methanol[3]Soluble in waterSlightly soluble in waterSoluble in water, ethanol
Structure

Table 1: Comparative Physicochemical Properties of Selected Amino Alcohols.

Synthesis of this compound

This compound is a valuable synthetic intermediate.[4] A common method for its synthesis involves the reduction of a nitro group to an amine. A general experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from p-nitrophenylethanol.

Materials:

  • p-Nitrophenylethanol

  • Methanol

  • 0.1 M Hydrochloric acid solution

  • Pt-SnO₂/C catalyst

  • 30% NaOH solution

  • Three-necked flask, thermometer, mechanical stirrer, reflux condenser

Procedure:

  • To a 1000 mL three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 10 mL of 0.1 M hydrochloric acid solution, 500 mL of methanol, and 2 g of Pt-SnO₂/C catalyst.

  • Heat the mixture to 68°C.

  • Add 100 g of p-nitrophenylethanol to the reaction mixture.

  • Adjust the pH to 7 with a 30% NaOH solution.

  • Stir the reaction mixture and slowly add water dropwise.

  • Collect the distillate (approximately 75 g) and heat it to reflux, maintaining the temperature at 68°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (p-nitrophenylethanol) is no longer detectable.[5]

  • Upon completion, the product can be isolated and purified using standard laboratory techniques such as filtration, extraction, and recrystallization.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Three-necked flask B Methanol, HCl, Pt-SnO₂/C A->B Add C Heat to 68°C D Add p-nitrophenylethanol C->D E Adjust pH to 7 D->E F Reflux at 68°C E->F G Monitor by TLC F->G H Isolate Crude Product I Purify (e.g., recrystallization) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Comparative Biological Activity

The biological activities of amino alcohols are diverse and depend on their specific structures. This section compares the known biological activities of this compound, phenylethanolamine, tyramine, and octopamine, with a focus on cytotoxicity and receptor interactions.

Cytotoxicity
CompoundCell LineAssayIC50/NI50 (µM)Reference
4-Aminophenol (proxy for this compound)Jurkat T cellsLDH release~100[6]
Phenylethanolamine Fa32 (rat hepatoma)Neutral Red Uptake>30,000 (30 mM)[7]
Tyramine HT29 (human colon adenocarcinoma)Real-time cell analysisStrong cytotoxic effect at food-relevant concentrations[8]
Octopamine --Data not available in a comparable context-

Table 2: Comparative Cytotoxicity Data. Note: The data for 4-aminophenol is presented as the concentration at which toxicity was observed, not a formal IC50 value from the cited study. The cytotoxicity of tyramine was reported to be significant but a specific IC50 value was not provided in the abstract.

The available data suggests that 4-aminophenol exhibits significant cytotoxicity at micromolar concentrations.[6] In contrast, simple amino alcohols like phenylethanolamine show much lower cytotoxicity in rat hepatoma cells.[7] Tyramine has been shown to have a strong and rapid cytotoxic effect on intestinal cells.[8] The phenyl group in 2-amino-2-phenyl-1,3-propanediol has been shown to greatly increase its cytotoxicity compared to its non-phenyl analogue, suggesting that the aminophenyl moiety in this compound could contribute to significant biological activity.[7]

Receptor Interactions and Signaling Pathways

Phenylethanolamine, Tyramine, and Octopamine are known to interact with various receptors, particularly in the nervous system.

  • Phenylethanolamine is a trace amine and acts as an agonist at the human trace amine-associated receptor 1 (TAAR1).[9]

  • Tyramine also acts as a TAAR1 agonist and can induce the release of catecholamines.[9]

  • Octopamine is a major neuroactive molecule in invertebrates, acting as a neurotransmitter, neuromodulator, and neurohormone through its own set of receptors (OctαR and OctβR), which are analogous to vertebrate adrenergic receptors.[10]

This compound has gained attention as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs).[11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2][12]

PROTAC Mechanism of Action

The general mechanism of a PROTAC involves several key steps, as illustrated below. A PROTAC molecule consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] this compound can serve as a component of such a linker.[11]

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ub Ubiquitin POI->Ub E3 E3 Ubiquitin Ligase PROTAC->E3 E2 E2-Ub E3->POI Proteasome 26S Proteasome E2->E3 Transfer of Ub Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides

References

A Comparative Guide to Purity Validation of 2-(4-Aminophenyl)ethanol: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like 2-(4-Aminophenyl)ethanol is paramount for ensuring the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against other common analytical techniques for purity validation. Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid in method selection and implementation.

Executive Summary

High-Performance Liquid Chromatography with UV detection stands out as a robust, sensitive, and specific method for the purity assessment of this compound. Its ability to separate the main compound from structurally similar impurities provides a significant advantage over less specific techniques. While methods like Gas Chromatography (GC) and Titrimetry offer viable alternatives, they may have limitations in terms of thermal stability of the analyte or specificity. This guide will delve into the comparative performance of these methods.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors including the chemical nature of the analyte, the expected impurities, and the required level of precision and accuracy. Below is a comparison of HPLC-UV with other relevant techniques for the analysis of this compound.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.High specificity for separating related substances. High sensitivity. Applicable to a wide range of non-volatile and thermally sensitive compounds.Requires more complex instrumentation and skilled operators. Solvent consumption can be high.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase, detection by flame ionization.Excellent for volatile and semi-volatile compounds. High sensitivity.Requires derivatization for non-volatile compounds, which can add complexity and potential for error. The analyte must be thermally stable.
Titrimetry (Non-aqueous acid-base) Neutralization reaction between the amine group and a titrant.Simple, inexpensive, and provides a direct measure of the primary amine content.Non-specific; it will titrate any basic impurity, leading to an overestimation of purity. Less sensitive than chromatographic methods.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions as a function of temperature.Provides a measure of absolute purity based on the melting point depression. Requires a small sample size.Only suitable for highly pure, crystalline substances. Can be affected by polymorphism.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the different analytical methods based on data for this compound and analogous aromatic amines.[1][2]

ParameterHPLC-UVGC-FIDTitrimetry
Linearity (R²) > 0.999> 0.99Not Applicable
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mLNot Applicable
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 µg/mLNot Applicable
Precision (%RSD) < 2%< 5%< 1%
Accuracy/Recovery (%) 98 - 102%95 - 105%99 - 101%

Experimental Protocol: Purity Determination of this compound by HPLC-UV

This protocol provides a validated method for the determination of this compound purity.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals: this compound reference standard (>99% purity), Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade).

2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient elution may be required to separate all impurities)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample of this compound and prepare a solution of approximately 100 µg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3][4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Visualizing the Workflow

To better understand the logical flow of the purity validation process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation prep_std Prepare Standard Solutions hplc_instrument HPLC Instrument Setup prep_std->hplc_instrument prep_sample Prepare Sample Solution prep_sample->hplc_instrument inject_std Inject Standard Solutions hplc_instrument->inject_std inject_sample Inject Sample Solution hplc_instrument->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate Purity integrate_peaks->calc_purity specificity Specificity calc_purity->specificity linearity Linearity calc_purity->linearity accuracy Accuracy calc_purity->accuracy precision Precision calc_purity->precision

Caption: Experimental workflow for HPLC-UV purity validation of this compound.

comparison_logic cluster_methods Analytical Methods cluster_params Performance Parameters analyte This compound Purity hplc HPLC-UV analyte->hplc gc GC-FID analyte->gc titration Titrimetry analyte->titration specificity Specificity hplc->specificity sensitivity Sensitivity hplc->sensitivity accuracy Accuracy hplc->accuracy precision Precision hplc->precision gc->specificity gc->sensitivity gc->accuracy gc->precision titration->accuracy titration->precision

Caption: Logical comparison of analytical methods for this compound purity.

Conclusion

The HPLC-UV method provides a highly specific, sensitive, and accurate approach for the purity validation of this compound. While other techniques like GC-FID and titrimetry have their merits, HPLC-UV is generally superior for this analyte due to its applicability to non-volatile compounds and its ability to resolve and quantify potential impurities effectively. The detailed protocol and validation guidelines provided in this document serve as a robust starting point for researchers and quality control professionals in the pharmaceutical and chemical industries.

References

Lack of Comparative Cytotoxicity Data for 2-(4-Aminophenyl)ethanol Derivatives Hinders Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The initial search for cytotoxic profiles of 2-(4-Aminophenyl)ethanol derivatives yielded limited and disparate results. For instance, one study detailed the moderate cytotoxic activity of a chalcone derivative, (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, which incorporates a 4-aminophenyl group, against the HeLa cell line, reporting an IC50 value of 22.75 ± 19.13 μg/mL. Another piece of research mentioned the cytotoxic effect of N-(2-morpholinoethyl)-4-aminophenol on HBL cells, with an IC50 of 20 µg/mL. However, these compounds are not direct derivatives of this compound where the core structure is systematically modified.

Further targeted searches for N-acyl, N-alkyl, and ester derivatives of this compound did not uncover any studies that synthesized and subsequently performed a comparative cytotoxic evaluation of these specific analogues. The scientific literature tends to focus on broader categories of compounds, such as aminophenol derivatives or amino alcohols derived from other natural products, without a specific focus on the this compound scaffold.

Due to this lack of specific, comparative experimental data, it is not feasible to construct the requested "Comparison Guide." A meaningful guide of this nature would necessitate a dataset of cytotoxicity values (e.g., IC50) for a series of structurally related this compound derivatives tested against the same cancer cell line(s) under uniform experimental conditions. Such data is essential for:

  • Quantitative Data Presentation: A summary table comparing the cytotoxic potencies of different derivatives.

  • Structure-Activity Relationship (SAR) Analysis: A discussion on how modifications to the this compound structure influence its cytotoxic effects.

  • Visualization of Signaling Pathways: Diagrams illustrating the potential mechanisms of action, which would be informed by the SAR analysis.

Without this foundational data, any attempt to create a comparison guide would be speculative and not based on the required supporting experimental evidence. Therefore, until research is published that specifically addresses the comparative cytotoxicity of a series of this compound derivatives, the creation of a comprehensive and objective guide on this topic remains unachievable.

The Structure-Activity Relationship of 2-(4-Aminophenyl)ethanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-aminophenyl)ethanol scaffold is a crucial pharmacophore in medicinal chemistry, serving as a foundational structure for compounds targeting a range of biological systems. As a derivative of phenylethanolamine, this structural motif is recognized for its potential interactions with adrenergic and dopaminergic receptors, making its analogs promising candidates for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related phenethylamine derivatives, supported by experimental data and detailed methodologies, to inform future drug design and optimization efforts.

Data Presentation: Comparative Analysis of Analog Activity

Compound IDStructureAromatic GroupAlkylamineIC50 (µM) for Dopamine Reuptake Inhibition
1 2-PhenylethanaminePhenylPrimary amine> 10
2 2-(Thiophen-2-yl)ethan-1-amineThiophenylPrimary amine> 10
3 1-Phenylpropan-2-aminePhenylPrimary amine0.87
4 1-(Thiophen-2-yl)propan-2-amineThiophenylPrimary amine0.15
5 1-Phenylbutan-2-aminePhenylSecondary amine (pyrrolidine)0.09
6 1-(Thiophen-2-yl)butan-2-amineThiophenylSecondary amine (pyrrolidine)0.03
7 1-(3,4-Dichlorophenyl)propan-2-amine3,4-DichlorophenylPrimary amine0.02
8 N-Methyl-1-(thiophen-2-yl)propan-2-amineThiophenylSecondary amine0.08

This data is adapted from a study on phenethylamine derivatives as dopamine reuptake inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of dopamine reuptake.

Key Observations from the Data:

  • Aromatic Substitution: The nature of the aromatic ring significantly influences activity. Replacement of a phenyl ring with a thiophenyl ring generally enhances the inhibitory effect on dopamine reuptake. Furthermore, substitution on the phenyl ring, such as with dichlorophenyl, can lead to a substantial increase in potency.

  • Alkyl Chain Modification: Increasing the length of the alkyl chain from ethyl to propyl or butyl generally results in higher potency.

  • Amino Group Substitution: Modification of the primary amine to a secondary amine, particularly a cyclic amine like pyrrolidine, can improve activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the SAR studies of this compound analogs and related compounds.

Dopamine Reuptake Assay

This assay is crucial for determining the inhibitory effect of compounds on the dopamine transporter (DAT).

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

  • Assay Preparation: The cells are seeded in 24-well plates and allowed to adhere overnight. Before the assay, the cells are washed with an uptake buffer (e.g., 5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, and 5 mM glucose, pH 7.1).

  • Compound Incubation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. The cells are incubated with the compounds for a predefined period (e.g., 20 minutes) at 37°C.

  • Dopamine Uptake: Radiolabeled dopamine, such as [³H]-DA, is added to each well at a final concentration of 20 nM. The uptake is allowed to proceed for a short duration (e.g., 5 minutes).

  • Termination and Lysis: The uptake is terminated by washing the cells three times with ice-cold uptake buffer. A lysis buffer (e.g., 1% sodium dodecyl sulfate) is then added to each well to lyse the cells.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter. The results are expressed as the percentage of inhibition of dopamine reuptake compared to a vehicle control. IC50 values are then calculated from the dose-response curves.[1]

Adrenergic Receptor Binding Assay

This assay is used to determine the affinity of the analogs for adrenergic receptors.

  • Membrane Preparation: Cell membranes expressing the target adrenergic receptor subtype (e.g., α1, α2, β1, β2) are prepared from cultured cells or animal tissues.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the receptor (e.g., [³H]-prazosin for α1 receptors) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship studies of this compound analogs.

SAR_Workflow General Workflow for SAR Studies A Lead Compound (e.g., this compound) B Analog Synthesis (Systematic Modification) A->B C In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition) B->C D Data Analysis (IC50/Ki Determination) C->D E SAR Establishment D->E F Design of New Analogs E->F G In Vivo Testing (Promising Candidates) E->G F->B Dopamine_Signaling Simplified Dopamine Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine DA_synapse Dopamine DA_vesicle->DA_synapse Release D2R Dopamine D2 Receptor G_protein G-protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response DA_synapse->DAT Reuptake DA_synapse->D2R Binding Analog Phenethylamine Analog (DAT Inhibitor) Analog->DAT Inhibition

References

Comparing the efficacy of different catalysts for 2-(4-Aminophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-aminophenyl)ethanol, a key intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the catalytic hydrogenation of 2-(4-nitrophenyl)ethanol. The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of common heterogeneous catalysts for this transformation, supported by available experimental data, to aid researchers in catalyst selection and methods development.

The primary catalysts employed for the reduction of aromatic nitro groups are noble metal catalysts, such as palladium and platinum, and non-noble metal catalysts like Raney Nickel. Each catalyst system presents a unique profile of activity, selectivity, cost, and handling requirements.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of this compound and analogous nitroarene reductions. Direct comparative data for 2-(4-nitrophenyl)ethanol is limited in the literature; therefore, data from similar substrates, such as p-nitrophenol, is included to provide a broader perspective on catalyst efficacy.

CatalystSubstrateTemperature (°C)PressureSolventReaction TimeConversion (%)Yield (%)Selectivity (%)
Raney Nickel 2-(o-nitrophenyl)ethanol-50 psi--10098.7High
Pd/C (5%) p-NitrophenolRoom Temp~2 barWater/Acetic Acid2 h-76.8-
Pt/C (5%) p-NitrophenolRoom Temp~2 barWater/HCl0.5 h---
Ru/C Aromatic Nitro Compounds70-8060-70 atm--HighHigh-

Note: The data presented is compiled from various sources and may not represent directly comparable experimental setups. It should be used as a guide for initial experimental design.

Catalyst Efficacy Overview

Raney Nickel: As a non-noble metal catalyst, Raney Nickel is a cost-effective and highly active option for the reduction of nitro groups. It is often used in industrial processes due to its robustness. However, it can be pyrophoric and requires careful handling. For the reduction of nitroarenes, Raney Nickel can be particularly effective in preventing the accumulation of hydroxylamine intermediates, which can lead to the formation of colored byproducts.

Palladium on Carbon (Pd/C): Pd/C is one of the most widely used catalysts for hydrogenation due to its high activity and efficiency under mild conditions. It is generally effective for the reduction of both aromatic and aliphatic nitro groups to the corresponding amines. Protic solvents like ethanol and methanol often accelerate the reaction rate when using Pd/C.

Platinum on Carbon (Pt/C): Platinum-based catalysts, such as Pt/C and Adams' catalyst (PtO₂), are also highly active for nitro group reduction. They can sometimes offer different selectivity compared to palladium catalysts, particularly in complex molecules with multiple reducible functional groups.

Ruthenium on Carbon (Ru/C): Ruthenium is a versatile catalyst that is active for the hydrogenation of aromatic rings, though it can also be employed for the reduction of nitro groups. It often requires more vigorous conditions (higher temperature and pressure) compared to palladium and platinum.

Experimental Protocols

Below are detailed methodologies for the catalytic hydrogenation of 2-(4-nitrophenyl)ethanol using different catalysts. These protocols are general guidelines and may require optimization for specific laboratory conditions and scales.

General Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_vessel Prepare Hydrogenation Vessel add_catalyst Add Catalyst under Inert Atmosphere prep_vessel->add_catalyst add_solvent Add Solvent to Wet Catalyst add_catalyst->add_solvent add_substrate Add Substrate Solution add_solvent->add_substrate purge Purge with Inert Gas add_substrate->purge introduce_h2 Introduce Hydrogen purge->introduce_h2 stir Stir Vigorously at Set Temperature introduce_h2->stir monitor Monitor Reaction Progress (TLC/HPLC/GC) stir->monitor filter Filter Catalyst (e.g., Celite) monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Crystallization/Chromatography) concentrate->purify ReactionPathway Nitro 2-(4-Nitrophenyl)ethanol (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +2H Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2H Amine This compound (Ar-NH2) Hydroxylamine->Amine +2H

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 2-(4-Aminophenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] The selection of a robust and reliable analytical technique is critical for quality control, stability studies, and ensuring the purity of active pharmaceutical ingredients (APIs).[3] This document presents a comparative overview of two widely used chromatographic methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The information herein is synthesized from established validation protocols for structurally similar compounds and general principles of analytical method validation according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Comparative Performance of Analytical Methods

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the volatility of the analyte.[6] The following table summarizes typical performance data for each method.

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters

Validation ParameterHigh-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Correlation Coefficient, r²) > 0.999> 0.99
Range 1 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.2 µg/mL
Specificity/Selectivity GoodExcellent

Experimental Workflows and Logical Relationships

A general workflow for the validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates the key stages involved in this process.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application define_analyte Define Analyte & Intended Use method_development Method Development & Optimization define_analyte->method_development specificity Specificity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis robustness->routine_analysis Method Implementation quality_control Quality Control routine_analysis->quality_control Data for

Workflow for Analytical Method Validation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v).[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 258 nm.[8]

  • Injection Volume: 10 µL.

2. Reagents and Solutions:

  • Diluent: A 50:50 (v/v) mixture of methanol and water.[4]

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution of 1 mg/mL.[5]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the linear range (e.g., 1, 5, 25, 50, 75, 100 µg/mL).[4]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]

3. Validation Procedure:

  • Specificity: Analyze the diluent, a placebo (if applicable), and a sample spiked with known impurities to demonstrate selectivity and the absence of interference at the retention time of this compound.[5]

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[8]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples at the nominal concentration. The relative standard deviation (%RSD) should be less than 1.5%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should be less than 2.0%.

  • LOD & LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and specific, making it suitable for the quantification of trace levels of this compound and for impurity profiling.[3][9]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[9]

  • Column: A mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[10]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • MS Detection: Electron Ionization (EI) mode with full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

2. Reagents and Solutions:

  • Solvent: Dichloromethane or a suitable organic solvent.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in the chosen solvent.

  • Working Standard Solutions: Serially dilute the stock solution to prepare working standards covering the desired concentration range (e.g., 0.1, 0.5, 2.5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent to obtain a concentration within the calibration range.

3. Validation Procedure:

  • Specificity: Analyze the solvent blank and spiked samples to ensure that no interfering peaks co-elute with the analyte of interest. Mass spectral data should be used to confirm the identity of the peak.[10]

  • Linearity: Analyze the calibration standards and plot the peak area against concentration. The correlation coefficient (r²) should be greater than 0.99.[9]

  • Accuracy: Determine the recovery of the analyte from spiked matrix samples at three different concentration levels. The mean recovery should be within 97.0 - 103.0%.[11]

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution. The %RSD should be less than 2.0%.

    • Intermediate Precision: The analysis should be repeated by a different analyst on a different instrument if available. The %RSD should be less than 2.5%.

  • LOD & LOQ: The limits of detection and quantification are determined by analyzing a series of diluted standard solutions and establishing the minimum concentration that can be reliably detected and quantified.[9]

  • Robustness: Introduce small variations in parameters such as the oven temperature program and carrier gas flow rate to assess the method's reliability.[11]

The following diagram illustrates the logical relationship between the key validation parameters and the overall reliability of the analytical method.

validation_parameters_relationship center_node Reliable & Validated Analytical Method specificity Specificity specificity->center_node linearity Linearity specificity->linearity linearity->center_node accuracy Accuracy linearity->accuracy accuracy->center_node precision Precision accuracy->precision precision->center_node sensitivity Sensitivity (LOD/LOQ) precision->sensitivity sensitivity->center_node robustness Robustness sensitivity->robustness robustness->center_node robustness->specificity

Relationship of Validation Parameters to Method Reliability.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantification of this compound. HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for routine quality control analysis.[12] GC-MS offers higher sensitivity and selectivity, making it the preferred method for trace-level analysis and impurity identification.[9] The choice of method should be based on the specific analytical requirements, including the sample matrix, required level of sensitivity, and available instrumentation. The validation of the chosen method according to ICH guidelines is essential to ensure the reliability and accuracy of the generated data.[10]

References

A Comparative Guide to Enantiomeric Purity Analysis of 2-(4-Aminophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the development of chiral pharmaceuticals. 2-(4-Aminophenyl)ethanol and its derivatives are important chiral building blocks, and ensuring their enantiomeric integrity is paramount for safety and efficacy. This guide provides an objective comparison of key analytical techniques for the enantiomeric purity analysis of these compounds, supported by experimental data and detailed protocols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including amino alcohols.

Performance Comparison
ParameterChiral HPLC
Resolution (Rs) > 1.5 (baseline separation typically achievable)
Analysis Time 10 - 40 minutes
Limit of Quantification (LOQ) ~0.1% of the minor enantiomer
Instrumentation Standard HPLC system with UV detector
Key Advantages High resolution, well-established, robust
Key Disadvantages Longer analysis times compared to SFC, higher solvent consumption

Data is representative and can vary based on the specific derivative, column, and mobile phase conditions.

Experimental Protocol: Chiral HPLC of a this compound Derivative (Mirabegron)

The following protocol is adapted for the analysis of Mirabegron, a derivative of this compound.[1]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak IF-3 or Chiral CD-Ph[1]

  • Mobile Phase: A mixture of n-Hexane, Methyl tert-butyl ether (MTBE), and Methanol (e.g., 30:30:40 v/v/v) with 0.1% Diethylamine (DEA) as an additive. Alternatively, a mobile phase of Methanol:Water:Diethylamine (90:10:0.1 v/v/v) can be used with a Chiral CD-Ph column.[1]

  • Flow Rate: 0.8 - 1.0 mL/min[1]

  • Column Temperature: 25 - 40 °C[1]

  • Detection: UV at 250 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.2 mg/mL.

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Mobile Phase Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare & Degas Mobile Phase MobilePhasePrep->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Modifier Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Modifier with Additive MobilePhasePrep->Injection Separation Chiral Separation on CSP with CO2 Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in BGE/Solvent Injection Inject Sample SamplePrep->Injection BGEPrep Prepare BGE with Chiral Selector BGEPrep->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation NMR_Logic Analyte Racemic Analyte (Enantiomers) Complexes Diastereomeric Complexes (Transient) Analyte->Complexes CSA Chiral Solvating Agent (CSA) CSA->Complexes NMR NMR Spectroscopy Complexes->NMR Spectrum Distinct Signals in NMR Spectrum NMR->Spectrum Integration Signal Integration Spectrum->Integration EE Enantiomeric Excess (ee) Calculation Integration->EE

References

Cross-Validation of Analytical Techniques for 2-(4-Aminophenyl)ethanol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-(4-Aminophenyl)ethanol is critical in various stages of pharmaceutical development and manufacturing. As an important intermediate and potential impurity, reliable analytical methods are essential for quality control, process monitoring, and stability testing. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The comparative data, much of which is derived from structurally similar compounds due to the limited availability of direct comparative studies on this compound, serves as a robust foundation for method development and selection.

Quantitative Performance Comparison

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics for the analysis of this compound and its analogs using HPLC-UV, LC-MS/MS, and GC-MS.

ParameterHPLC-UVLC-MS/MSGC-MS (without derivatization)
Linearity (R²) > 0.999[1]> 0.995[1]> 0.99[1]
Accuracy (% Recovery) 98.0 - 102.0%[1]95.0 - 105.0%[1]90.0 - 110.0%[1]
Precision (%RSD) < 2.0%[1]< 5.0%[1]< 10.0%[1]
Limit of Detection (LOD) 0.1 - 1 µg/mL[1]< 0.1 ng/mL[1]1 - 10 ng/mL[1]
Limit of Quantification (LOQ) 0.4 - 2 µg/mL[1]< 0.5 ng/mL[1]5 - 20 ng/mL[1]
Robustness High[1]Moderate[1]Moderate[1]
Specificity Good to Excellent[1]Excellent[1]Good to Excellent[1]

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of different analytical techniques. This process ensures that the chosen methods are suitable for their intended purpose and yield comparable and reliable results.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome MethodA Develop & Validate Method A (e.g., HPLC-UV) SampleAnalysis Analyze Identical Samples with Each Validated Method MethodA->SampleAnalysis MethodB Develop & Validate Method B (e.g., LC-MS/MS) MethodB->SampleAnalysis MethodC Develop & Validate Method C (e.g., GC-MS) MethodC->SampleAnalysis DataComparison Compare Results: - Accuracy - Precision - Linearity - Specificity SampleAnalysis->DataComparison Equivalence Establish Method Equivalence or Bias DataComparison->Equivalence Selection Select Optimal Method for Routine Use Equivalence->Selection

Caption: Logical workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for this compound and its structural analogs and should be optimized for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control due to its robustness and cost-effectiveness.

Instrumentation:

  • Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is an 80:20 (v/v) ratio of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with a suitable diluent (e.g., a 50:50 mixture of methanol and water).[2]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).[2]

  • Sample Solution: Accurately weigh the sample, dissolve it in the diluent, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and confirmation.

Instrumentation:

  • HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Injection Volume: 5 µL.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion (Q1) would be the protonated molecule [M+H]⁺ of this compound. Product ions (Q3) would be determined by infusion of a standard solution into the mass spectrometer.

Sample Preparation:

  • Dilution: Dilute the sample in a suitable solvent (e.g., 50:50 acetonitrile:water).[3]

  • Centrifugation: Centrifuge the diluted sample to remove any particulates.[3]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, direct analysis without derivatization is possible.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A mid-polarity column such as an Rtx-624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]

  • Inlet Temperature: 250 °C.[4]

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to elute the analyte.[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Sample Preparation:

  • Dissolution: Dissolve the sample in a suitable organic solvent (e.g., methanol or dichloromethane).

  • Filtration: Filter the sample if necessary to remove any particulate matter.

Conclusion

The choice of analytical technique for the analysis of this compound depends on the specific analytical needs. HPLC-UV provides a robust and cost-effective solution for routine quality control where high sensitivity is not paramount. GC-MS offers good selectivity and is a viable alternative, particularly for impurity profiling. For applications requiring the highest sensitivity and specificity, such as trace-level impurity quantification or analysis in complex matrices, LC-MS/MS is the method of choice. Cross-validation of these methods is essential to ensure data integrity and consistency across different analytical platforms and throughout the drug development lifecycle.

References

Benchmarking the Antioxidant Properties of 2-(4-Aminophenyl)ethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of 2-(4-Aminophenyl)ethanol derivatives. By examining their structure-activity relationships and outlining key experimental protocols, this document serves as a valuable resource for the rational design and evaluation of novel antioxidant agents. The information herein is synthesized from established principles of antioxidant chemistry and data from closely related aminophenol compounds.

Core Principles of Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is primarily attributed to the presence of the aminophenol moiety. The electron-donating amino (-NH2) and hydroxyl (-OH) groups on the aromatic ring are crucial for neutralizing free radicals. This is typically achieved through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, which terminate the oxidative chain reactions that can lead to cellular damage.

The relative positions of the amino and hydroxyl groups significantly influence antioxidant efficacy. It has been consistently observed that ortho and para-aminophenols exhibit potent radical scavenging activity, whereas meta-isomers are considerably less active.[1] This is attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species after donating a hydrogen atom.[1]

Comparative Antioxidant Activity

The antioxidant activity of phenolic compounds is commonly quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The potency is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

Table 1: Illustrative Antioxidant Activity of Reference Aminophenol Derivatives

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
p-Aminophenol (p-AP)DPPH24.1Trolox29.0
N-acetyl-p-aminophenol (APAP)DPPH145
p-Aminophenol Sulfate (p-APS)DPPH24.5
N-acetyl-p-aminophenol Sulfate (APAPS)DPPH>1,000

Data compiled from a study by Sugahara et al. (2022) on aminophenol derivatives, which are structurally related to this compound and provide insight into potential structure-activity relationships.[1]

The data indicates that N-acetylation of the amino group in p-aminophenol, as seen in APAP, leads to a significant decrease in antioxidant activity (approximately 6-fold).[1] This suggests that a free amino group is critical for potent radical scavenging. Conversely, sulfation of the phenolic hydroxyl group had a less pronounced effect on the activity of p-aminophenol itself.[1]

Based on these principles, a hypothetical structure-activity relationship for this compound derivatives can be proposed. Substituents on the aromatic ring, modifications to the ethanol side chain, and alterations to the amino and hydroxyl groups would all be expected to modulate the antioxidant capacity.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible assessment of antioxidant properties. Below are representative protocols for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes decolorized in the presence of an antioxidant, and the change in absorbance is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (this compound derivatives)

  • Reference antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the reference antioxidant in the same solvent.

  • Add a specific volume of the test compound or standard to a 96-well plate or cuvette.

  • Add the DPPH solution to initiate the reaction.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The blue/green ABTS•+ solution is decolorized by an antioxidant, and the change in absorbance is monitored.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds

  • Reference antioxidant (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.

  • Add a small volume of the test compound or standard at various concentrations to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the test substance.

Visualizing Experimental Workflow and Antioxidant Mechanism

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution mix_dpph Mix DPPH with Samples prep_dpph->mix_dpph prep_abts Prepare ABTS•+ Solution mix_abts Mix ABTS•+ with Samples prep_abts->mix_abts prep_samples Prepare Test Compound Dilutions prep_samples->mix_dpph prep_samples->mix_abts incubate Incubate in Dark mix_dpph->incubate mix_abts->incubate measure_abs Measure Absorbance incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for DPPH and ABTS antioxidant capacity assays.

Proposed Antioxidant Mechanism

G cluster_reactants Reactants cluster_products Products antioxidant This compound (Ar-OH, Ar-NH2) stabilized_radical Stabilized Antioxidant Radical antioxidant->stabilized_radical H• donation (HAT) or e- transfer (SET) free_radical Free Radical (R•) neutralized_radical Neutralized Molecule (RH) free_radical->neutralized_radical Accepts H• or e-

Caption: General mechanism of free radical scavenging.

References

Safety Operating Guide

Safe Disposal of 2-(4-Aminophenyl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-(4-Aminophenyl)ethanol, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this chemical is considered hazardous.[1] Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

II. Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not publicly available and are typically governed by local, state, and federal regulations, the following table summarizes its key chemical and physical properties relevant to its handling and disposal.

PropertyValueSource
CAS Number 104-10-9--INVALID-LINK--
Molecular Formula C₈H₁₁NO--INVALID-LINK--
Appearance Solid (powder/crystals)--INVALID-LINK--
Incompatible Materials Strong oxidizing agents, Acid anhydrides, Acid chlorides--INVALID-LINK--

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5] The primary directive is to "Dispose of contents/container to an approved waste disposal plant".[1][2]

Experimental Protocol: Waste Collection and Preparation for Disposal

  • Waste Identification and Classification:

    • Identify the waste as this compound.

    • Consult the Safety Data Sheet (SDS) to confirm its hazardous properties.[6]

    • Classify the waste as hazardous chemical waste.[6]

  • Segregation of Waste:

    • Ensure that this compound waste is not mixed with incompatible materials such as strong oxidizing agents, acid anhydrides, or acid chlorides.[1][7]

    • Store in a designated container separate from other chemical waste streams to prevent dangerous reactions.[7]

  • Container Selection and Labeling:

    • Select a waste container that is in good condition, free of leaks, and compatible with this compound. A high-density polyethylene (HDPE) container is generally suitable.[4][8]

    • The container must have a secure, leak-proof screw-on cap.[8]

    • Affix a "Hazardous Waste" label to the container.[4][6]

    • On the label, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4][6]

    • Include the date when the waste was first added to the container.[6]

  • Waste Accumulation and Storage:

    • If dealing with the solid form, carefully transfer the waste into the designated container, minimizing dust formation.[1]

    • If dealing with a solution, carefully pour the waste into the container.

    • Keep the waste container securely closed except when adding more waste.[4][8]

    • Store the waste container in a designated satellite accumulation area that is in a well-ventilated, secure location.[7]

    • Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks.[8]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]

    • Follow all institutional procedures for waste pickup requests.

  • Disposal of Empty Containers:

    • To be considered non-hazardous, the original container of this compound must be triple-rinsed with a suitable solvent (such as water or ethanol).[4][10]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4]

    • After triple-rinsing and air-drying, the empty container can be disposed of in the regular trash, with the label fully defaced.[10]

IV. Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Waste this compound Generated identify 1. Identify and Classify as Hazardous Waste (Consult SDS) start->identify empty_container Handle Empty Container start->empty_container If container is empty segregate 2. Segregate from Incompatible Chemicals identify->segregate container 3. Select Compatible and Labeled Waste Container segregate->container accumulate 4. Accumulate Waste in Closed Container container->accumulate storage 5. Store in Designated Satellite Accumulation Area with Secondary Containment accumulate->storage pickup 6. Arrange for Pickup by EHS or Licensed Contractor storage->pickup disposal 7. Professional Disposal at an Approved Waste Facility pickup->disposal triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash triple_rinse->dispose_container collect_rinsate->accumulate Add to waste

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-(4-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2-(4-Aminophenyl)ethanol. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for quick reference.

PropertyValueSource
CAS Number104-10-9[1]
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Melting Point107-110 °C (lit.)[2]
Boiling Point255 °C[2]
FormCrystals[2]
ColorLight brown to brown[2]
SolubilitySoluble in methanol[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical.[1] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.

Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Recommended Personal Protective Equipment:

Protection TypeRecommended PPERationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.To protect against eye irritation or serious eye damage from dust or splashes.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat or disposable gown.To prevent skin irritation upon contact.[1][4] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form to avoid inhaling dust.[4]To prevent respiratory tract irritation.

Operational and Handling Procedures

Strict adherence to the following procedures is mandatory when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[1]

Handling:

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid generating dust when handling the solid.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The compound is air-sensitive and should be stored under an inert atmosphere.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

Emergency and First-Aid Measures

In case of exposure, follow these immediate first-aid protocols.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1] Remove and wash contaminated clothing before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Ingestion Do NOT induce vomiting. Immediately have the victim drink water (two glasses at most). Consult a physician.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Protocol:

  • Collect waste in a suitable, labeled, and tightly closed container.[1]

  • Do not mix with other waste.

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • Follow all local, regional, and national hazardous waste regulations.[1]

  • Handle uncleaned containers as you would the product itself.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for safely handling this chemical from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Weigh/Handle Chemical B->C D Perform Experiment C->D E Decontaminate Work Area D->E I Store in Tightly Closed Container (Cool, Dry, Well-Ventilated, Inert Atmosphere) D->I F Segregate Waste into Labeled Hazardous Waste Container E->F G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.